Cibenzoline Succinate
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUIOIWYMHEPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57625-97-5 | |
| Record name | Butanedioic acid, compd. with 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57625-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0047820 | |
| Record name | Cifenline succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100678-32-8, 85589-37-3 | |
| Record name | Cibenzoline succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100678-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cifenline succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cifenline succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100678328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cifenline succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cibenzoline succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIFENLINE SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38G16RWJ37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cibenzoline Succinate on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cibenzoline succinate is a Class I antiarrhythmic agent that primarily exerts its therapeutic effects by modulating the function of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of cibenzoline with these critical ion channels. Through a detailed examination of its state- and use-dependent blockade, effects on channel gating kinetics, and isoform specificity, this document aims to equip researchers and drug development professionals with a thorough understanding of cibenzoline's electrophysiological profile. Quantitative data from key studies are summarized in structured tables, and detailed experimental methodologies are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex interactions at play.
Introduction
Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, including cardiomyocytes. Their dysfunction can lead to a variety of cardiac arrhythmias. This compound, as a Class I antiarrhythmic drug, targets these channels to restore normal cardiac rhythm.[1] Its primary mechanism of action involves the blockade of the rapid inward sodium current (INa) during phase 0 of the cardiac action potential.[2][3] This action reduces the rate of depolarization, slows conduction velocity, and decreases the excitability of cardiac cells.[2][3] This guide delves into the nuanced biophysical interactions between cibenzoline and sodium channels, providing a detailed molecular-level understanding of its antiarrhythmic properties.
State- and Use-Dependent Blockade of Sodium Channels
A hallmark of cibenzoline's action is its state- and use-dependent blockade of sodium channels. This means its inhibitory effect is more pronounced when the channels are in specific conformational states (open or inactivated) and when they are being frequently activated.
State-Dependent Affinity
Use-Dependent Block
The use-dependent, or frequency-dependent, nature of cibenzoline's blockade means that its inhibitory effect increases with higher heart rates (i.e., more frequent channel activation).[1] This is clinically significant as it allows the drug to have a greater effect on tachyarrhythmias while having a lesser impact on normal heart rhythms. The slow onset and offset kinetics of cibenzoline's block contribute to this use-dependency.[1]
A key quantitative measure of this is the time constant for recovery from use-dependent block. In guinea-pig ventricular myocytes, the time constant for the recovery of the maximum upstroke velocity (Vmax) of the action potential from use-dependent block induced by cibenzoline was found to be 26.2 seconds.[1] This slow recovery means that at higher stimulation frequencies, the channels do not have sufficient time to fully recover from blockade between beats, leading to a cumulative increase in inhibition.[1]
Effects on Sodium Channel Gating
Cibenzoline's interaction with sodium channels alters their gating properties, which are the processes of channel opening (activation), closing (deactivation), and inactivation.
Effect on Activation and Inactivation Kinetics
Voltage-clamp studies have revealed that cibenzoline decreases the amplitude of the rapid inward sodium current.[2] This is accompanied by a decrease in the kinetics of both activation and inactivation.[2] The time to peak of the sodium current is increased, as is the inactivation time constant.[2] Furthermore, cibenzoline delays the recovery from inactivation, with an increase in the reactivation time constants.[2]
Shift in Voltage-Dependence of Inactivation
Cibenzoline has been shown to shift the steady-state inactivation curve of sodium channels in a hyperpolarizing direction. In single guinea-pig ventricular myocytes, 10 µM of cibenzoline caused a hyperpolarizing shift of 7.1 mV in the curve relating membrane potential and Vmax.[1] This shift indicates that at any given membrane potential, a larger fraction of sodium channels will be in the inactivated state in the presence of the drug, further contributing to the reduction in sodium current.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of cibenzoline on sodium channels and other related ion channels.
Table 1: Effects of Cibenzoline on Sodium Channel Properties in Guinea-Pig Ventricular Myocytes
| Parameter | Value | Concentration of Cibenzoline | Reference |
| Time Constant for Vmax Recovery from Use-Dependent Block (τR) | 26.2 s | Not specified | [1] |
| Hyperpolarizing Shift in Vmax-Membrane Potential Curve | -7.1 mV | 10 µM | [1] |
Table 2: IC50 Values of Cibenzoline for Various Ion Channels and Transporters
| Channel/Transporter | IC50 Value (µM) | Cell Type/Preparation | Reference |
| HERG K+ Channel | 3.7 | HEK293 cells | [4] |
| Myocardial Ca2+ Channel (ICa) | 30 | Guinea-pig ventricular myocytes | [5] |
| Na+/Ca2+ Exchange Current (INCX) - Outward | 77 | Guinea-pig cardiac ventricular myocytes | [6] |
| Na+/Ca2+ Exchange Current (INCX) - Inward | 84 | Guinea-pig cardiac ventricular myocytes | [6] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
Cardiomyocyte Isolation
A common method for isolating ventricular myocytes for electrophysiological studies involves enzymatic digestion of the heart.
-
Animal Model: Adult guinea pigs or rats are typically used.
-
Anesthesia and Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in a chilled, calcium-free solution.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.
-
Enzymatic Digestion: The heart is perfused with a solution containing enzymes such as collagenase and protease to break down the extracellular matrix.
-
Cell Dissociation and Collection: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes. The cells are then collected by centrifugation.
-
Calcium Reintroduction: Calcium is gradually reintroduced to the cell suspension to ensure the cells are calcium-tolerant and suitable for electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for studying the effects of drugs on ion channel currents.
-
Cell Preparation: Isolated cardiomyocytes are plated in a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication and Filling: Glass micropipettes with a tip resistance of 2-5 MΩ are fabricated and filled with an internal solution that mimics the intracellular ionic composition.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to elicit and measure sodium currents. These protocols are designed to study different aspects of channel function, such as activation, inactivation, and recovery from inactivation, as well as the state- and use-dependent effects of the drug.
-
Data Acquisition and Analysis: The resulting currents are recorded, filtered, and digitized. Data analysis software is used to measure current amplitudes, kinetics, and other parameters.
A representative voltage-clamp protocol to study use-dependent block might involve:
-
Holding the cell at a negative resting potential (e.g., -80 mV).
-
Applying a train of depolarizing pulses (e.g., to 0 mV for 10-200 ms) at a specific frequency (e.g., 0.2 Hz or higher) to induce use-dependent block.[1]
-
Measuring the progressive reduction in the peak sodium current or Vmax of the action potential with each pulse.
-
After the train, holding the cell at the resting potential for varying durations to measure the time course of recovery from block.
Visualizations
Signaling Pathways and Logical Relationships
Caption: State-dependent binding of cibenzoline to sodium channels and its effects.
Experimental Workflow
References
- 1. Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effect of cibenzoline on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacodynamics of Cibenzoline Succinate in Cardiac Tissue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of cibenzoline succinate, a Class I antiarrhythmic agent, on cardiac tissue. It delves into its electrophysiological effects, interactions with key ion channels, and the experimental methodologies used to elucidate these properties. All quantitative data are summarized in structured tables for comparative analysis, and key concepts are visualized through diagrams.
Executive Summary
This compound primarily exerts its antiarrhythmic effects through the blockade of fast sodium channels (INa) in cardiomyocytes, a characteristic of Class I antiarrhythmic drugs.[1][2] This action reduces the rate of depolarization of the cardiac action potential, thereby decreasing the excitability of cardiac cells and slowing conduction velocity.[1][2] Additionally, cibenzoline exhibits effects on other ion channels, including potassium and calcium channels, contributing to its overall electrophysiological profile.[1][3] It also possesses mild anticholinergic properties.[2] Clinically, these actions translate to the management of various atrial and ventricular arrhythmias.
Electrophysiological Effects on Cardiac Action Potential
Cibenzoline modifies the cardiac action potential in a manner consistent with its ion channel blocking properties. Its primary effect is on the rapid upstroke (Phase 0) of the action potential, which is dependent on the influx of sodium ions.
-
Reduced Rate of Depolarization: By blocking fast sodium channels, cibenzoline decreases the maximum rate of depolarization (Vmax) of the action potential.[4] This effect is use-dependent, meaning the blockade is more pronounced at higher heart rates.[4]
-
Prolongation of Action Potential Duration (APD): Cibenzoline has been shown to slightly prolong the action potential duration in some cardiac tissues.[5] This effect is likely due to its influence on potassium channels, which are responsible for repolarization.[1]
-
Increased Refractory Period: The drug increases the effective refractory period (ERP) of cardiac tissue, making it less susceptible to premature stimuli and reentry phenomena.[5]
Interaction with Cardiac Ion Channels
Cibenzoline's pharmacodynamic profile is defined by its interaction with several key cardiac ion channels. The following tables summarize the quantitative data available on these interactions.
Table 1: this compound - Effects on Sodium Channels (INa)
| Parameter | Species/Tissue | Concentration | Effect | Reference |
| Vmax Inhibition | Guinea-pig ventricular papillary muscles | ≥ 3 µM | Significant decrease in Vmax | [4] |
| Use-Dependent Vmax Inhibition | Guinea-pig ventricular myocytes | 3 µM | Progressive reduction in Vmax with stimulus trains | [4] |
| Recovery Time Constant (τR) from Use-Dependent Block | Guinea-pig ventricular myocytes | Not specified | 26.2 seconds | [4] |
| Shift in Vmax vs. Membrane Potential Curve | Guinea-pig ventricular myocytes | 10 µM | Hyperpolarizing shift of 7.1 mV | [4] |
Note: A specific IC50 value for the fast sodium current (INa) was not explicitly found in the searched literature. The data presented reflects the concentration-dependent inhibitory effects observed.
Table 2: this compound - Effects on Potassium Channels
| Channel Subtype | Species/Tissue | IC50 | Effect | Reference |
| ATP-sensitive K+ channel (KATP) | Rat pancreatic β-cells | 1.5 µM | Inhibition of outward K+ current | [6] |
| Kir6.2ΔC26 (reconstituted) | COS7 cells | 22.2 ± 6.1 µM | Inhibition of K+ channels | [7] |
| Kir6.2ΔC26 + SUR1 (reconstituted) | COS7 cells | 30.9 ± 9.4 µM | Inhibition of K+ channels | [7] |
Note: While cibenzoline is known to have some potassium channel blocking activity contributing to its Class III effects, specific IC50 values for key cardiac repolarizing potassium currents like IKr and IKs were not explicitly available in the reviewed literature.
Table 3: this compound - Effects on Calcium Channels and Na+/Ca2+ Exchanger
| Channel/Exchanger | Species/Tissue | IC50 | Effect | Reference |
| Slow Inward Ca2+ Current (ICa) | Guinea-pig ventricular myocytes | 30 µM | Inhibition of ICa | [3] |
| Na+/Ca2+ Exchange Current (INCX) - Outward | Guinea-pig ventricular myocytes | 77 µM | Inhibition of outward INCX | [8] |
| Na+/Ca2+ Exchange Current (INCX) - Inward | Guinea-pig ventricular myocytes | 84 µM | Inhibition of inward INCX | [8] |
Hemodynamic and Inotropic Effects
Cibenzoline also exerts notable effects on cardiac mechanics and overall hemodynamics, which are important considerations in its clinical application.
Table 4: Hemodynamic Effects of Intravenous Cibenzoline in Humans
| Parameter | Change | Conditions | Reference |
| Heart Rate | Increase | Patients with coronary artery disease | [9] |
| Left Ventricular Systolic Pressure (LVSP) | Decrease | Patients with coronary artery disease | [9] |
| Cardiac Index (CI) | Decrease | Patients with coronary artery disease | [9] |
| Systemic Vascular Resistance (SVR) | Increase | Patients with coronary artery disease | [9] |
Table 5: Negative Inotropic Effects of Cibenzoline
| Parameter | Species/Tissue | Concentration/Dose | Effect | Reference |
| Fractional Shortening | Human (HCM patients) | 150 or 200 mg (oral) | Decrease from 47.6 ± 6.1% to 34.6 ± 8.8% | [1] |
| Contractile Force | Guinea-pig papillary muscle | IC50 = 30 µM | Concentration-related decrease | [3] |
| dP/dtmax | Open-chest rats | 8 mg/kg (i.v.) | -59% vs. preinfusion | [10] |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the pharmacodynamics of cibenzoline.
Whole-Cell Patch-Clamp Technique
This technique is fundamental for studying the effects of cibenzoline on individual ion channels in isolated cardiomyocytes.
Objective: To measure the effect of cibenzoline on specific ionic currents (e.g., INa, ICa, IK) across the membrane of a single cardiac myocyte.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat). The heart is typically mounted on a Langendorff apparatus and perfused with a collagenase-containing solution to digest the extracellular matrix.
-
Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 µm are fabricated and filled with an internal solution that mimics the intracellular ionic composition. The composition of this solution can be modified to isolate specific currents (e.g., using Cs+ to block K+ channels when studying INa or ICa).
-
Gigaohm Seal Formation: The micropipette is brought into contact with the surface of a myocyte, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific level (holding potential) by an amplifier. Command voltage pulses are then applied to activate or inactivate the ion channels of interest. The amplifier measures the current required to maintain the clamped voltage, which is equal and opposite to the current flowing through the ion channels.
-
Drug Application: this compound at various concentrations is applied to the bath solution perfusing the myocyte. The effect of the drug on the measured ionic currents is then recorded and analyzed.
Langendorff-Perfused Isolated Heart Preparation
This ex vivo model allows for the study of cibenzoline's effects on the entire heart, preserving its three-dimensional structure and electrical conduction system.
Objective: To assess the effects of cibenzoline on global cardiac electrophysiology (ECG), contractility (left ventricular developed pressure), and coronary flow.
Methodology:
-
Heart Excision: The heart is rapidly excised from a heparinized animal and immediately placed in ice-cold cardioplegic solution to arrest contraction and prevent ischemic damage.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and directs the perfusate into the coronary arteries, thus nourishing the heart muscle.
-
Parameter Measurement:
-
ECG: Electrodes are placed on the surface of the heart to record a surface electrocardiogram.
-
Contractility: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular pressure (LVP). Left ventricular developed pressure (LVDP) is calculated as the difference between systolic and diastolic LVP.
-
Heart Rate: Derived from the ECG or LVP recordings.
-
Coronary Flow: Measured by collecting the effluent from the heart or using an in-line flowmeter.
-
-
Drug Administration: After a stabilization period, cibenzoline is infused into the perfusate at desired concentrations. The effects on the measured parameters are recorded continuously.
Visualizations
The following diagrams illustrate key concepts related to the pharmacodynamics of cibenzoline.
Conclusion
This compound is a potent antiarrhythmic agent with a well-defined primary mechanism of action on cardiac fast sodium channels. Its additional effects on potassium and calcium channels contribute to a complex pharmacodynamic profile that is beneficial in the management of cardiac arrhythmias. The quantitative data and experimental protocols presented in this guide offer a detailed resource for researchers and drug development professionals working to further understand the cardiac effects of cibenzoline and to develop novel antiarrhythmic therapies. Further research to elucidate the specific interactions with various potassium channel subtypes would provide a more complete picture of its electrophysiological effects.
References
- 1. Blockade of cardiac ATP-sensitive K+ channel by cibenzoline targets its pore-forming subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. Inhibition of the ATP-sensitive potassium channel by class I antiarrhythmic agent, cibenzoline, in rat pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antiarrhythmic agent cibenzoline inhibits KATP channels by binding to Kir6.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrophysiologic Study Indications and Evaluation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. EP study - Mayo Clinic [mayoclinic.org]
Early Preclinical Studies of Cibenzoline Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cibenzoline succinate is a class I antiarrhythmic agent primarily developed for the management of cardiac arrhythmias.[1] Its mechanism of action and electrophysiological properties have been characterized through a series of early preclinical investigations. This technical guide provides an in-depth overview of these foundational studies, focusing on the core data, experimental methodologies, and key findings that have elucidated the pharmacological profile of cibenzoline.
Mechanism of Action
This compound primarily exerts its antiarrhythmic effects by blocking sodium channels in cardiac cells.[1][2] This action reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and a slowing of conduction velocity.[1] By stabilizing the cardiac membrane, cibenzoline suppresses abnormal electrical impulses that can trigger arrhythmias.[2]
In addition to its primary sodium channel blocking activity, cibenzoline also demonstrates some degree of potassium and calcium channel blockade.[1][2][3] The potassium channel blocking activity can prolong the repolarization phase of the action potential, thereby extending the refractory period and potentially preventing reentrant arrhythmias.[1] The calcium channel blocking effect, although less pronounced, may contribute to its overall antiarrhythmic profile.[2] Cibenzoline has also been noted to have mild anticholinergic properties.[2]
Pharmacodynamics: Electrophysiological Effects
The electrophysiological effects of cibenzoline have been investigated in various preclinical models, including isolated cardiac tissues and in vivo animal studies. These studies have consistently demonstrated its class I antiarrhythmic properties.
In Vitro Electrophysiology
In studies using guinea pig ventricular papillary muscles, cibenzoline was shown to cause a concentration-dependent and use-dependent decrease in the maximum upstroke velocity (Vmax) of the action potential, a hallmark of sodium channel blockade.[4] This effect was more pronounced at higher stimulation frequencies.[4] The time constant for recovery from this use-dependent block was found to be 26.2 seconds.[4] Notably, in this preparation, cibenzoline did not significantly alter the action potential duration (APD).[4]
Conversely, in studies on frog atrial muscle using the double sucrose gap technique, cibenzoline (2.6 x 10-6 M) was observed to slightly prolong the APD and increase the refractory period, alongside reducing the amplitude and rate of depolarization.[5] Voltage clamp analysis in this model revealed a significant decrease in the rapid inward sodium current.[5] Cibenzoline also reduced the slow inward current carried by calcium and sodium ions.[5]
In rabbit sinoatrial node preparations, cibenzoline (0.1-30 microM) dose-dependently reduced the heart rate, the maximum rate of rise, and the amplitude of the action potential.[6] It also prolonged the action potential duration at half-amplitude and slowed the slope of phase 4 depolarization.[6] Voltage clamp experiments in this tissue indicated that cibenzoline depressed the slow inward current, the time-dependent potassium outward current, and the hyperpolarization-activated current.[6]
A study on HERG channels expressed in HEK293 cells found that cibenzoline blocked the HERG current with an IC50 of 3.7 ± 0.963 µM, suggesting an effect on the rapid component of the delayed rectifier potassium current (I_Kr).[7]
In Vivo Electrophysiology
In anesthetized dogs, intravenous administration of cibenzoline (1-4 mg/kg) demonstrated a reduction in conduction velocity in the His-Purkinje system and the ventricle.[2] In conscious dogs, cibenzoline was shown to increase the atrial effective refractory period.[1]
Experimental Protocols
The following are generalized descriptions of the key experimental methodologies employed in the early preclinical evaluation of cibenzoline. Specific parameters from the original studies are included where available.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The whole-cell patch-clamp technique is a gold-standard method for studying the effects of a compound on specific ion channels in isolated cardiomyocytes.
Typical Procedure:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig).
-
Pipette and Bath Solutions:
-
Pipette Solution (to mimic intracellular fluid): The specific composition can be adjusted to isolate particular currents. For example, to study sodium currents, potassium ions may be replaced with cesium to block potassium channels.
-
Bath Solution (extracellular fluid): A Tyrode's solution is typically used, with the composition adjusted as needed for the specific experiment.
-
-
Recording: A glass micropipette with a small tip diameter is brought into contact with the cell membrane. A high-resistance "giga-seal" is formed, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
Voltage-Clamp Protocol: The membrane potential is held at a specific level (holding potential), and a series of voltage steps (test pulses) are applied to elicit and measure the activity of specific ion channels.
-
For Use-Dependent Sodium Channel Block: A train of depolarizing pulses at a certain frequency is applied to assess the cumulative block of the sodium current. The recovery from block is measured by varying the interval between pulses. A typical protocol might involve a holding potential of -80 mV with depolarizing pulses to 0 mV.[4]
-
In Vitro Electrophysiology: Double Sucrose Gap Technique
This technique allows for the recording of action potentials and transmembrane currents from multicellular cardiac preparations, such as papillary muscles or atrial trabeculae.
Typical Procedure:
-
Preparation: A small, uniform strip of cardiac tissue is dissected and mounted in a three-compartment chamber.
-
Chamber Setup: The central compartment is perfused with a physiological salt solution (e.g., Ringer's solution). The two outer compartments are perfused with an isotonic, non-ionic sucrose solution, which electrically isolates the central segment of the tissue.
-
Recording and Stimulation: One end of the tissue is stimulated with an external electrode, and the resulting action potential is recorded from the central, isolated segment. In voltage-clamp mode, the membrane potential of the central segment is controlled, and the transmembrane currents are measured.
In Vivo Cardiac Electrophysiology in Anesthetized Dogs
In vivo studies are crucial for understanding the electrophysiological effects of a drug in a whole-animal model.
Typical Procedure:
-
Animal Preparation: Dogs are anesthetized, and catheters with electrodes are inserted into the heart via peripheral veins.
-
Electrophysiological Measurements: A programmed electrical stimulation protocol is used to measure various electrophysiological parameters, including:
-
Heart rate and conduction intervals (PR, QRS, QT)
-
Effective refractory periods of the atria and ventricles
-
Sinus node function
-
Atrioventricular (AV) nodal conduction
-
-
Drug Administration: Cibenzoline is administered intravenously at escalating doses, and the electrophysiological measurements are repeated at each dose level to determine its effects.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data from early preclinical studies of this compound. It is important to note that comprehensive, publicly available preclinical data, particularly for pharmacokinetics and toxicology, is limited.
Table 1: In Vitro Electrophysiological Effects of Cibenzoline
| Parameter | Species/Preparation | Concentration/Dose | Effect | Reference |
| Vmax of Action Potential | Guinea Pig Papillary Muscle | ≥ 3 µM | Significant decrease | [4] |
| Recovery from Use-Dependent Vmax Block (τR) | Guinea Pig Papillary Muscle | Not specified | 26.2 s | [4] |
| Action Potential Duration | Guinea Pig Papillary Muscle | ≥ 3 µM | No significant effect | [4] |
| Action Potential Duration | Frog Atrial Muscle | 2.6 x 10-6 M | Slight prolongation | [5] |
| hERG Current (I_Kr) Block (IC50) | HEK293 cells | 3.7 ± 0.963 µM | Inhibition | [7] |
| Slow Inward Current (I_Ca) | Frog Atrial Muscle | 2.6 x 10-6 M | Reduction | [5] |
Table 2: Preclinical Pharmacokinetics of Cibenzoline
| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Bioavailability | Key Metabolites | Reference |
| Rat | Oral | 50 mg/kg | Data not available | Data not available | Data not available | Data not available | p-hydroxycibenzoline, 4,5-dehydrocibenzoline | Data not available |
| Dog | Oral | 13.8 mg/kg | Data not available | Data not available | Data not available | Data not available | p-hydroxycibenzoline, 4,5-dehydrocibenzoline | Data not available |
Table 3: Preclinical Toxicology of this compound
| Species | Study Type | Route of Administration | LD50 | NOAEL | Key Findings | Reference |
| Rat | Acute Toxicity | Oral/Intravenous | Data not available | Data not available | Data not available | Data not available |
| Mouse | Acute Toxicity | Oral/Intravenous | Data not available | Data not available | Data not available | Data not available |
| Rat | Repeated-Dose Toxicity | Oral | Data not available | Data not available | Data not available | Data not available |
| Dog | Repeated-Dose Toxicity | Oral | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative toxicological data (LD50, NOAEL) from preclinical studies are not publicly available in the reviewed literature.
Signaling Pathways and Experimental Workflows
While the primary mechanism of cibenzoline is direct ion channel blockade rather than modulation of complex intracellular signaling cascades, its effects on the cardiac action potential can be visualized. Similarly, a generalized workflow for preclinical electrophysiological assessment can be diagrammed.
References
- 1. oral ld50 values: Topics by Science.gov [science.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vivo and cellular antiarrhythmic and cardiac electrophysiological effects of desethylamiodarone in dog cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Subchronic oral toxicity of succinate tartrates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
Cibenzoline Succinate's Influence on Cardiac Action Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cibenzoline succinate is a Class I antiarrhythmic agent with a primary mechanism of action centered on the blockade of cardiac sodium channels. This in-depth guide explores the electrophysiological effects of cibenzoline on the cardiac action potential, detailing its influence on ion channels and the resultant changes in action potential morphology and propagation. Quantitative data from various studies are summarized, and key experimental methodologies are described to provide a comprehensive resource for researchers in cardiovascular pharmacology.
Introduction
The cardiac action potential is a complex interplay of ion currents that dictates the heart's rhythm and contractility. Antiarrhythmic drugs are classified based on their primary effects on this electrophysiological process. Cibenzoline is recognized as a Class I agent, indicating its principal action is the blockade of fast sodium channels, which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1][2] However, emerging evidence reveals a more complex pharmacological profile, with effects on other key ion channels that contribute to its overall antiarrhythmic and potential proarrhythmic properties.[1][2]
Mechanism of Action and Electrophysiological Effects
Cibenzoline's primary antiarrhythmic effect stems from its ability to block voltage-gated sodium channels (INa) in cardiomyocytes.[1][2] This blockade is state-dependent, with a higher affinity for open or inactivated channels, leading to a use-dependent inhibition of the sodium current.[3] This action reduces the maximum upstroke velocity (Vmax) of the action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
Beyond its prominent sodium channel blocking activity, cibenzoline also exhibits effects on other ion channels, contributing to its classification as a drug with mixed Class I, III, and IV properties.[4][5]
Effects on Cardiac Ion Channels
The following table summarizes the quantitative effects of cibenzoline on various cardiac ion channels, as determined by electrophysiological studies.
| Ion Channel/Current | Effect | Concentration/IC50 | Tissue/Model | Reference |
| Sodium Current (INa) | Use-dependent decrease in Vmax | ≥ 3 µM | Guinea-pig ventricular papillary muscles | [3] |
| Shifts Vmax curve hyperpolarizingly | 10 µM (by 7.1 mV) | Guinea-pig single ventricular myocytes | [3] | |
| Calcium Current (ICa,L) | Concentration-dependent inhibition | IC50: 14 µM | Guinea-pig cardiac myocytes | [6] |
| Use-dependent inhibition | ~50% block at 2 Hz (2 µM) | Guinea-pig cardiac myocytes | [6] | |
| Concentration-related inhibition | IC50: 30 µM | Guinea-pig ventricular myocytes | [7] | |
| Na+/Ca2+ Exchange Current (INCX) | Inhibition of outward component | IC50: 77 µM | Guinea-pig cardiac ventricular myocytes | [2] |
| Inhibition of inward component | IC50: 84 µM | Guinea-pig cardiac ventricular myocytes | [2] | |
| ATP-sensitive K+ Current (IK,ATP) | Inhibition | 30 µM | Guinea-pig ventricular myocytes | [8] |
| Binds to Kir6.2 subunit | IC50: 22.2 +/- 6.1 µM | Reconstituted channels in COS7 cells | [9] | |
| Inwardly Rectifying K+ Current (IK1) | Reduction in holding current | 20 µM | Guinea-pig cardiac myocytes | [6] |
Effects on Cardiac Action Potential Parameters
The modulation of these ion channels by cibenzoline leads to characteristic changes in the cardiac action potential, as detailed in the table below.
| Action Potential Parameter | Effect | Concentration/Dose | Tissue/Model | Reference |
| Maximum Upstroke Velocity (Vmax) | Significant decrease | ≥ 3 µM | Guinea-pig ventricular papillary muscles | [3] |
| Action Potential Duration (APD) | No effect | ≥ 3 µM | Guinea-pig ventricular papillary muscles | [3] |
| Slight prolongation | 2.6 x 10-6 M | Frog atrial muscle | [4] | |
| Shortening of plateau | 1-5 mg/L | Canine Purkinje fibers | [10] | |
| Effective Refractory Period (ERP) | Increased | 2.6 x 10-6 M | Frog atrial muscle | [4] |
| Prolonged (Atrial) | 1.4 mg/kg (IV) | Human atrium in vivo | [11] | |
| PR Interval | Increased by 13% | 1.0-3.0 mg/kg (IV) | Human | [12] |
| QRS Duration | Widened by 26% | 1.0-3.0 mg/kg (IV) | Human | [12] |
| QTc Interval | Prolonged by 7% | 1.0-3.0 mg/kg (IV) | Human | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cibenzoline's Action
The following diagram illustrates the primary and secondary targets of cibenzoline within a cardiomyocyte, leading to its effects on the cardiac action potential.
Caption: Cibenzoline's primary and secondary effects on ion channels.
Experimental Workflow for Electrophysiological Assessment
The diagram below outlines a typical experimental workflow for characterizing the effects of a compound like cibenzoline on cardiac ion channels and action potentials.
Caption: Workflow for assessing cibenzoline's electrophysiological effects.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Recording from Isolated Ventricular Myocytes
This protocol is a synthesized representation based on methodologies described in the cited literature for studying the effects of cibenzoline on ion currents and action potentials.[2][3][6]
Objective: To measure specific ion currents (e.g., INa, ICa,L) and action potentials in single ventricular myocytes before and after the application of cibenzoline.
Materials:
-
Cell Isolation: Adult guinea pig hearts, Langendorff perfusion system, collagenase-containing solution.
-
Solutions:
-
External (Bath) Solution (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH. For specific current isolation, channel blockers (e.g., nifedipine for INa, tetrodotoxin for ICa,L) are added.
-
Internal (Pipette) Solution (in mM): K-aspartate 120, KCl 20, MgCl2 5, EGTA 10, HEPES 10, ATP-Mg 5; pH adjusted to 7.2 with KOH.
-
-
Equipment: Inverted microscope, patch-clamp amplifier, digitizer, micromanipulator, perfusion system.
Procedure:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from adult guinea pig hearts using a Langendorff perfusion system with a collagenase-containing solution.
-
Patch-Clamp Setup: Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with the external solution. Borosilicate glass pipettes (resistance 2-4 MΩ) are filled with the internal solution.
-
Seal Formation and Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Voltage-Clamp Recordings:
-
Cells are held at a holding potential of -80 mV.
-
To measure INa, depolarizing steps are applied to various test potentials. A prepulse to inactivate other channels may be used.
-
To measure ICa,L, cells are typically held at a more depolarized potential (e.g., -40 mV) to inactivate sodium channels, followed by depolarizing test pulses.
-
-
Current-Clamp Recordings:
-
Action potentials are elicited by injecting brief suprathreshold depolarizing current pulses (e.g., 1-2 ms, 1-2 nA) at a steady frequency (e.g., 1 Hz).
-
-
Drug Application: After obtaining stable baseline recordings, this compound is applied to the bath at increasing concentrations. The effects on ion currents and action potential parameters are recorded at each concentration.
-
Data Analysis: Current-voltage (I-V) relationships are plotted. Dose-response curves are generated to determine the IC50 value. Action potential parameters (APD at 50% and 90% repolarization, Vmax, resting membrane potential) are measured and compared before and after drug application.
Microelectrode Recording from Papillary Muscles
This protocol is based on the methodology used to assess the effects of cibenzoline on the action potentials of multicellular cardiac preparations.[3]
Objective: To record transmembrane action potentials from ventricular papillary muscles to study the effects of cibenzoline on action potential morphology and conduction.
Materials:
-
Tissue Preparation: Right ventricular papillary muscles from guinea pig hearts.
-
Solutions: Tyrode's solution (composition similar to the external solution in patch-clamp).
-
Equipment: Tissue bath with stimulating and recording electrodes, microelectrode puller, amplifier, oscilloscope, data acquisition system.
Procedure:
-
Tissue Dissection and Mounting: Papillary muscles are dissected from the right ventricle and mounted in a tissue bath continuously superfused with oxygenated Tyrode's solution at 37°C.
-
Stimulation: The preparation is stimulated at a constant frequency (e.g., 1 Hz) using bipolar platinum electrodes.
-
Microelectrode Impalement: Glass microelectrodes filled with 3 M KCl are used to impale individual cardiac cells to record transmembrane action potentials.
-
Baseline Recording: Stable action potential recordings are obtained under control conditions. Parameters such as resting membrane potential, action potential amplitude, APD, and Vmax are measured.
-
Drug Perfusion: Cibenzoline is added to the superfusing Tyrode's solution at various concentrations. The effects on the action potential parameters are recorded after a steady-state effect is reached for each concentration.
-
Use-Dependency Protocol: The stimulation frequency is varied (e.g., from 0.2 Hz to 2 Hz) in the presence of cibenzoline to assess the use-dependent block of sodium channels, evidenced by a frequency-dependent reduction in Vmax.
-
Data Analysis: Changes in action potential parameters are quantified and compared to baseline values. The time constant for the recovery from use-dependent block can also be calculated.
Conclusion
This compound exerts its primary antiarrhythmic effect through a use-dependent blockade of cardiac sodium channels, leading to a reduction in Vmax and slowed conduction. Its additional inhibitory effects on calcium and certain potassium currents contribute to its complex electrophysiological profile, influencing the duration of the action potential and the effective refractory period. A thorough understanding of these multifaceted actions, derived from detailed electrophysiological investigations, is crucial for the optimal clinical application of cibenzoline and for the development of future antiarrhythmic therapies. The methodologies outlined in this guide provide a framework for the continued exploration of the cardiac effects of this and other antiarrhythmic agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Inhibitory effect of cibenzoline on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
- 6. Inhibition of the myocardial Ca2+ inward current by the class 1 antiarrhythmic agent, cibenzoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Ca2+ channel inhibitory effects of cibenzoline with verapamil on guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of cardiac ATP-sensitive K+ channel by cibenzoline targets its pore-forming subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antiarrhythmic agent cibenzoline inhibits KATP channels by binding to Kir6.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac effects of cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiologic effects of a class I antiarrhythmic agent, cibenzoline, on the refractoriness and conduction of the human atrium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiarrhythmic effects of cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticholinergic Profile of Cibenzoline Succinate: A Molecular Perspective
For Immediate Release
This technical guide provides a comprehensive analysis of the anticholinergic properties of the Class I antiarrhythmic agent, cibenzoline succinate, at the molecular level. Tailored for researchers, scientists, and drug development professionals, this document delves into the receptor binding affinities, functional antagonism, and the underlying signaling pathways affected by cibenzoline. All quantitative data is presented in standardized tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate complex biological processes and experimental workflows.
Muscarinic Receptor Binding Affinity
This compound exhibits a notable affinity for muscarinic acetylcholine receptors (mAChRs), a key factor in its anticholinergic effects. The binding characteristics have been elucidated through radioligand binding assays, which quantify the displacement of a radiolabeled ligand from the receptor by the drug.
Quantitative Analysis of Binding Affinity
The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are critical parameters in determining a drug's binding affinity. The following table summarizes the reported binding data for cibenzoline at various muscarinic receptor subtypes.
| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (µM) | IC50 (µM) | Selectivity Ratios | Reference |
| Cibenzoline | M1 | Human (CHO cells) | [3H]NMS | - | 1.2 | M1/M2 = 4.0 | [1] |
| M2 | Human (CHO cells) | [3H]NMS | - | 0.3 | M3/M2 = 16 | [1] | |
| M3 | Human (CHO cells) | [3H]NMS | - | 4.8 | [1] | ||
| Rat Heart | [3H]QNB | 15.8 ± 1.6 | - | [2] | |||
| Rat Cerebral Cortex | [3H]QNB | 31.6 ± 1.5 | - | [2] | |||
| Disopyramide | M1 | Human (CHO cells) | [3H]NMS | - | 0.3 | [1] | |
| M2 | Human (CHO cells) | [3H]NMS | - | 0.65 | [1] | ||
| M3 | Human (CHO cells) | [3H]NMS | - | 0.35 | [1] | ||
| Rat Heart | [3H]QNB | 12 ± 3.5 | - | [2] | |||
| Rat Cerebral Cortex | [3H]QNB | 7.8 ± 1.3 | - | [2] | |||
| Atropine | Rat Heart | [3H]QNB | 0.013 ± 0.001 | - | [2] | ||
| Rat Cerebral Cortex | [3H]QNB | 0.006 ± 0.001 | - | [2] |
NMS: N-methylscopolamine; QNB: Quinuclidinyl Benzylate; CHO: Chinese Hamster Ovary
The data indicates that cibenzoline possesses a higher affinity for the M2 muscarinic receptor subtype compared to M1 and M3 subtypes, with selectivity ratios of 4.0 for M1/M2 and 16 for M3/M2[1]. This M2 selectivity is a distinguishing feature compared to disopyramide, which shows more uniform affinity across the M1, M2, and M3 subtypes[1]. Some studies have also noted that the competition curves for cibenzoline are shallow with Hill coefficients differing from unity, suggesting potential allosteric binding characteristics at human muscarinic receptors[1].
Functional Antagonism of Muscarinic Receptor Signaling
Beyond receptor binding, the functional consequences of cibenzoline's interaction with muscarinic receptors are critical to understanding its anticholinergic activity. Electrophysiological studies have provided insights into how cibenzoline antagonizes acetylcholine (ACh)-mediated cellular responses.
Inhibition of Acetylcholine-Induced Potassium Current
In guinea pig atrial myocytes, both ACh and adenosine activate a specific potassium current (IK,ACh) through G-protein-coupled receptors[3]. Cibenzoline has been shown to effectively suppress this ACh-induced potassium current in a concentration-dependent manner[3].
| Compound | Target | Cell Type | EC50 (µM) | Reference |
| Cibenzoline | ACh-induced K+ current | Guinea Pig Atrial Myocytes | 8 | [3] |
| Disopyramide | ACh-induced K+ current | Guinea Pig Atrial Myocytes | 3 | [3] |
These findings demonstrate that cibenzoline is a functional antagonist of muscarinic receptor signaling in cardiac tissue, albeit less potent than disopyramide in this specific assay[3].
A key observation is that cibenzoline also effectively reduces the GTPγS-induced potassium current[3]. Since GTPγS directly and irreversibly activates G-proteins, this suggests that cibenzoline's mechanism of action may extend beyond simple competitive antagonism at the muscarinic receptor. It is proposed that cibenzoline may directly inhibit the muscarinic-gated potassium channel itself or interfere with the coupling between the G-protein and the channel[3]. This is in contrast to disopyramide, which has a much weaker effect on the GTPγS-induced current, indicating its action is primarily at the receptor level[3].
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 2. Muscarinic K+ Channel in the Heart : Modal Regulation by G Protein βγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling of the muscarinic m2 receptor to G protein-activated K(+) channels via Galpha(z) and a receptor-Galpha(z) fusion protein. Fusion between the receptor and Galpha(z) eliminates catalytic (collision) coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Cibenzoline Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cibenzoline succinate is a Class Ia antiarrhythmic agent with a well-established role in the management of cardiac arrhythmias. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document details the chemical synthesis of both racemic cibenzoline and its enantiomers, presents key quantitative data on its pharmacokinetic and clinical efficacy in tabular format, and provides detailed experimental protocols for its synthesis and electrophysiological analysis. Furthermore, this guide includes visualizations of the synthetic pathway and the drug's signaling mechanism to facilitate a deeper understanding of its properties.
Discovery and Development
Racemic this compound was first developed by Bristol-Myers Squibb and was approved for clinical use in France on October 21, 1983, for the treatment of patients with arrhythmic heart conditions.[1][2] It is marketed under trade names such as Cipralan and Exacor.[1] The drug has been primarily researched and utilized in Japan and several other countries for managing various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia.[3]
Chemical Synthesis
The synthesis of this compound involves the creation of the racemic mixture followed by chiral resolution to isolate the individual enantiomers, (+) and (-)-cibenzoline.
Synthesis of Racemic Cibenzoline
The synthesis of racemic cibenzoline typically starts from 2,2-diphenylcyclopropylmethanol. A general synthetic scheme is outlined below.
Caption: General synthesis scheme for racemic cibenzoline.
Chiral Resolution of Cibenzoline Enantiomers
The separation of the racemic mixture into its individual enantiomers is a critical step for studying the stereospecific effects of each isomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.
Caption: Workflow for the chiral resolution of cibenzoline enantiomers.
Mechanism of Action
This compound is classified as a Class Ia antiarrhythmic agent.[3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[4] This action reduces the rate and magnitude of the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby slowing conduction velocity.[4] Additionally, cibenzoline exhibits some potassium channel blocking activity, which prolongs the repolarization phase (Phase 3) and extends the effective refractory period.[4] The drug also has mild anticholinergic properties and some calcium channel blocking effects.[3][4] Furthermore, it has been shown to inhibit ATP-sensitive potassium (KATP) channels.[5][6][7]
Caption: Signaling pathway of this compound's antiarrhythmic action.
Quantitative Data
Pharmacokinetic Properties
| Parameter | Value | Reference |
| Elimination Half-Life | 7.6 - 22.3 hours (harmonic mean: 12.3 hours) | [8] |
| Therapeutic Plasma Concentration | 200 - 800 ng/mL | [9] |
| Time to Peak Concentration (Tmax) | 2.9 ± 1.5 hours (normal renal function) | |
| Peak Concentration (Cmax) | 596 ± 228 ng/mL (normal renal function) | |
| Area Under the Curve (AUC) | 5,880 ± 2,334 ng/mL·hr (normal renal function) | |
| Urinary Excretion | 43 ± 16% (normal renal function) | |
| Protein Binding | 50 - 60% |
Clinical Efficacy in Ventricular Arrhythmias
| Study Endpoint | Result | Reference |
| Reduction in Premature Ventricular Complexes (PVCs) | >75% suppression in 19 of 21 patients | |
| Suppression of Ventricular Tachycardia (VT) Events | Complete suppression in 9 of 10 patients | |
| Long-term Suppression of VT (6 months) | Maintained in 9 of 14 patients | [10] |
| Reduction in PVCs (24 hours) | From 4,075 ± 868 to 1,758 ± 1,089 (p=0.02) | |
| Reduction in VT Events (24 hours) | From 31 ± 30 to 2 ± 0 (p=0.01) |
Hemodynamic Effects
| Parameter | Change with Cibenzoline | Reference |
| Heart Rate | Dose-dependent decrease (-16% to -37%) | [4] |
| Mean Aortic Blood Pressure | Dose-dependent decrease (-8% to -30%) | [4] |
| Cardiac Output | Dose-dependent decrease (-6% to -39%) | [4] |
| dP/dtmax | Dose-dependent decrease (+1% to -59%) | [4] |
| Left Ventricular Systolic Blood Pressure (isovolumic) | Dose-dependent decrease (-6% to -17%) | [4] |
Experimental Protocols
Synthesis of Racemic Cibenzoline
This protocol is a generalized procedure based on patent literature.
-
Oxidation of 2,2-diphenylcyclopropylmethanol to the corresponding aldehyde:
-
Dissolve 2,2-diphenylcyclopropylmethanol in dimethyl sulfoxide (DMSO).
-
Add 2-iodoxybenzoic acid (IBX) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the aldehyde.
-
-
Oxidation of the aldehyde to 2,2-diphenylcyclopropanecarboxylic acid:
-
Dissolve the aldehyde in a mixture of acetonitrile and water.
-
Add sodium chlorite (NaClO2), hydrogen peroxide (H2O2), and sodium dihydrogen phosphate (NaH2PO4).
-
Stir the mixture until the oxidation is complete.
-
Isolate the carboxylic acid product.
-
-
Condensation with ethylenediamine to form the amide intermediate:
-
Dissolve the carboxylic acid in dichloromethane (CH2Cl2).
-
Add benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and triethylamine (Et3N).
-
Add ethylenediamine and stir at room temperature.
-
Purify the resulting amide intermediate.
-
-
Cyclization to Racemic Cibenzoline:
-
Heat the amide intermediate under reduced pressure (e.g., 2 mmHg) at a high temperature (e.g., 160°C) for an extended period (e.g., 37 hours) to effect cyclization.
-
The product is racemic cibenzoline free base.
-
Chiral Resolution of Cibenzoline Enantiomers
-
Preparation of Racemic Cibenzoline Free Base:
-
Treat racemic this compound with a suitable base (e.g., sodium hydroxide) in an aqueous solution.
-
Extract the racemic cibenzoline free base with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and evaporate the solvent.
-
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic cibenzoline free base in a suitable solvent (e.g., methanol).
-
Prepare a solution of a chiral acid (e.g., L-tartaric acid) in a solvent (e.g., methanol).
-
Slowly add the chiral acid solution to the cibenzoline solution while stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to stand, or cool it, to induce crystallization. The less soluble diastereomeric salt will precipitate out.
-
Filter the crystals and wash with a small amount of cold solvent. This will yield one of the enantiomer-chiral acid salts (e.g., (+)-cibenzoline-L-tartrate).
-
The other diastereomer will remain in the filtrate.
-
-
Isolation of the Enantiomers:
-
Treat the isolated diastereomeric salt with a base to neutralize the chiral acid and liberate the free base of the single enantiomer.
-
Extract the enantiomerically pure cibenzoline free base.
-
-
Formation of the Succinate Salt:
-
Dissolve the pure enantiomer free base in a suitable solvent (e.g., isopropanol).
-
Add a solution of succinic acid in a solvent (e.g., methanol).
-
Cool the mixture to crystallize the enantiomerically pure this compound.
-
Filter and dry the final product.
-
Electrophysiological Analysis using Patch-Clamp Technique
This is a generalized protocol for assessing the effect of cibenzoline on cardiac ion channels (e.g., NaV1.5 or hERG) expressed in a suitable cell line (e.g., HEK293).
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the ion channel of interest under standard conditions.
-
On the day of the experiment, detach the cells using a gentle dissociation solution.
-
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): e.g., 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Prepare stock solutions of this compound in the external solution at various concentrations.
-
-
Recording Procedure:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Establish a whole-cell configuration.
-
Apply a specific voltage protocol to elicit the ionic current of interest. For example, for NaV1.5, a depolarizing step from a holding potential of -100 mV to various test potentials might be used.
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with different concentrations of this compound and record the corresponding currents.
-
-
Data Analysis:
-
Measure the peak current amplitude at each drug concentration.
-
Calculate the percentage of current inhibition.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Conclusion
This compound remains a clinically relevant antiarrhythmic agent. A thorough understanding of its discovery, synthesis, and mechanism of action is crucial for its appropriate clinical use and for the development of new antiarrhythmic drugs. This technical guide provides a consolidated resource of key information, including quantitative data and detailed experimental approaches, to support ongoing research and development in the field of cardiac electrophysiology and pharmacology.
References
- 1. Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. Electrophysiological study of cibenzoline in voltage-clamped rabbit sinoatrial node preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanion.de [nanion.de]
- 10. docs.axolbio.com [docs.axolbio.com]
Methodological & Application
Application Notes and Protocols for Cibenzoline Succinate in a Canine Model of Atrial Fibrillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cibenzoline succinate is a Class I antiarrhythmic agent primarily indicated for the management of cardiac arrhythmias, including atrial fibrillation (AF).[1][2] Its primary mechanism of action involves the blockade of sodium channels in cardiac cells, which reduces the excitability and conduction velocity of these cells.[3] Additionally, it exhibits some potassium and calcium channel blocking activity.[1][3][4] Canine models are frequently employed in preclinical cardiovascular research due to the anatomical and electrophysiological similarities of the canine heart to the human heart, making them valuable for studying the pathophysiology of AF and evaluating the efficacy of antiarrhythmic drugs.[5] These application notes provide a comprehensive overview of the use of this compound in a canine model of atrial fibrillation, including detailed experimental protocols, data presentation, and visualization of relevant pathways and workflows.
Mechanism of Action of Cibenzoline
Cibenzoline is classified as a Class I antiarrhythmic drug, with its primary effect being the blockade of fast sodium channels (INa) in cardiomyocytes.[1][3] This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, thereby reducing the excitability of cardiac cells and slowing conduction velocity.[1][3] By stabilizing the cardiac membrane, cibenzoline helps to suppress the abnormal electrical impulses that initiate and sustain atrial fibrillation.[1]
In addition to its potent sodium channel blocking effects, cibenzoline also demonstrates some Class III and IV activities.[2][4] It can block potassium channels, which prolongs the repolarization phase and the effective refractory period of the atrial action potential.[3] This effect is crucial in preventing re-entrant arrhythmias, a common mechanism underlying atrial fibrillation. Furthermore, cibenzoline exhibits mild calcium channel blocking properties.[1][4]
Canine Models of Atrial Fibrillation
Several established canine models of atrial fibrillation are utilized to investigate the mechanisms of the arrhythmia and to test potential therapeutic agents. A commonly used model involves rapid atrial pacing to induce and sustain AF.[5][6][7] This can be performed as an acute or chronic model.
-
Acute Models: These often involve short-term rapid atrial pacing. To enhance the stability of AF, pacing can be combined with autonomic modulation, such as the infusion of phenylephrine to increase vagal tone reflexively.[6][7][8] Another acute model involves the injection of carbachol into a cardiac fat pad followed by short-term atrial tachypacing.[9]
-
Chronic Models: Chronic models typically involve the implantation of a pacemaker to deliver continuous or intermittent rapid atrial pacing over several weeks.[5][10] This leads to electrical and structural remodeling of the atria, which more closely mimics the pathophysiology of persistent AF in humans.[11] Some chronic models also incorporate the induction of heart failure, for example, through rapid ventricular pacing, to create a substrate more susceptible to sustained AF.[12]
Experimental Protocols
Induction of a Sustained Atrial Fibrillation Model in Canines
This protocol is adapted from a model that uses rapid atrial pacing in the presence of phenylephrine-induced hypertension to create sustained AF.[6][7]
Materials:
-
Mongrel dogs (either sex)
-
Anesthesia (e.g., morphine-chloralose combination to maintain autonomic control)[6]
-
Ventilator
-
ECG monitoring equipment
-
Arterial line for blood pressure monitoring
-
Pacing catheter
-
External pacemaker
-
Phenylephrine solution for infusion
-
Saline solution
Procedure:
-
Anesthetize the dog and initiate mechanical ventilation.
-
Establish venous and arterial access for drug administration and blood pressure monitoring, respectively.
-
Continuously monitor the surface lead II electrocardiogram and arterial blood pressure.[6]
-
Position a pacing catheter in the right atrium under fluoroscopic guidance.
-
Begin an intravenous infusion of phenylephrine at a rate of 2 µg/kg/min to elevate the systemic arterial pressure by approximately 75 mm Hg.[6][8]
-
Initiate rapid atrial pacing at a frequency of 40 Hz for a duration of 20 minutes.[6][7]
-
After 20 minutes, cease the pacing and continue to monitor the ECG and blood pressure.
-
Confirm the induction of sustained atrial fibrillation. Characteristics include an irregularly irregular ventricular response, absence of P waves, presence of fibrillatory (f) waves, and irregular arterial pressure pulses with a pulse deficit.[6] In this model, AF can be sustained for at least 40 minutes after pacing cessation.[6][7]
Administration of this compound
Materials:
-
This compound for intravenous injection
-
Syringes and needles
-
Infusion pump (optional for continuous infusion)
Procedure:
-
Once sustained atrial fibrillation is established and baseline electrophysiological parameters are recorded, administer this compound intravenously.
-
A common dosing regimen involves three sequential intravenous injections of 0.75, 1.5, and 3 mg/kg of cibenzoline base, with each injection administered 30 minutes apart.[13]
-
Alternatively, a single intravenous dose of 4 mg/kg can be administered.[14]
-
Continuously monitor the ECG and blood pressure throughout the drug administration and for a defined period afterward to assess the effects.
Electrophysiological Measurements
Procedure:
-
Baseline Measurements: Prior to the administration of cibenzoline, record baseline electrophysiological parameters.
-
Post-Drug Measurements: Repeat the electrophysiological measurements after each dose of cibenzoline to assess its effects.
-
Parameters to Measure:
-
Sinus Rate: The intrinsic heart rate in sinus rhythm.
-
Atrial and Ventricular Rates: The respective rates during atrial fibrillation.[13]
-
Corrected Sinus Node Recovery Time (CSRT): A measure of sinus node automaticity.[13]
-
Wenckebach Point (WP): An indicator of AV nodal conduction.[13]
-
Atrial Effective Refractory Period (AERP): The longest coupling interval of a premature stimulus that fails to propagate.[13]
-
Intra-atrial Conduction Time: The time taken for an electrical impulse to travel between two points in the atria.[15]
-
Data Presentation
The following tables summarize the reported electrophysiological effects of cibenzoline in conscious dogs.
Table 1: Electrophysiological Effects of Intravenous Cibenzoline in Intact Conscious Dogs [13]
| Parameter | Control | 0.75 mg/kg | 1.5 mg/kg | 3 mg/kg |
| Sinus Rate (beats/min) | 105 ± 8 | 108 ± 8 | 120 ± 9 | 134 ± 9 |
| CSRT (ms) | 148 ± 17 | 185 ± 25 | 182 ± 26 | 155 ± 20 |
| Wenckebach Point (beats/min) | 260 ± 14 | 228 ± 14 | 223 ± 13 | 240 ± 15 |
Data are presented as mean ± SEM. CSRT = Corrected Sinus Node Recovery Time.
Table 2: Electrophysiological Effects of Intravenous Cibenzoline in AV-Blocked Conscious Dogs [13]
| Parameter | Control | 0.75 mg/kg | 1.5 mg/kg | 3 mg/kg |
| Atrial Rate (beats/min) | 107 ± 4 | 109 ± 5 | 119 ± 6 | 131 ± 7 |
| AERP (ms) | 127 ± 4 | 137 ± 4 | 141 ± 5 | 145 ± 5 |
Data are presented as mean ± SEM. AERP = Atrial Effective Refractory Period.
Signaling Pathways and Experimental Workflow
Signaling Pathways in Atrial Fibrillation
Atrial fibrillation is associated with complex atrial remodeling involving multiple signaling pathways. In canine models, transcriptomic studies have identified the dysregulation of genes involved in extracellular matrix organization, muscle structure development, and ion transport.[11][16] Key pathways implicated in the atrial fibrosis associated with AF include those involving transforming growth factor-β1 (TGF-β1), oxidative stress, and inflammation.[17]
Caption: Signaling pathways involved in atrial remodeling in atrial fibrillation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of cibenzoline in a canine model of atrial fibrillation.
Caption: Experimental workflow for cibenzoline application in a canine AF model.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Cibenzoline. A review of its pharmacological properties and therapeutic potential in arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Information Learned from Animal Models of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A canine model of sustained atrial fibrillation induced by rapid atrial pacing and phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of two preclinical canine models of atrial fibrillation to facilitate drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Transcriptomic Profiling of Canine Atrial Fibrillation Models After One Week of Sustained Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cardiac electrophysiological effects of cibenzoline in the conscious dog: plasma concentration-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ventricular and atrial electrophysiological effects of a IC antiarrhythmic drug, cibenzoline, in the innervated dog heart. Role of sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiologic effects and efficacy of cibenzoline on stimulation-induced atrial fibrillation and flutter and implications for treatment of paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Frontiers | Asymmetric dimethylarginine mediates oxidative stress and atrial remodeling in HL-1 cells [frontiersin.org]
Application Notes and Protocols for Dose-Response Analysis of Cibenzoline Succinate in Isolated Rabbit Sinoatrial Node
These application notes provide a comprehensive overview of the electrophysiological effects of Cibenzoline Succinate on the sinoatrial (SA) node of rabbits. The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating the dose-dependent impact of this antiarrhythmic agent.
Introduction
Cibenzoline is a Class I antiarrhythmic drug with additional Class III and IV activities.[1] Its primary mechanism of action involves the blockade of sodium channels, which reduces the excitability and conduction velocity of cardiac cells.[2][3] Additionally, it exhibits some potassium channel blocking activity, prolonging the refractory period.[2] In the sinoatrial node, cibenzoline has been shown to exert a depressant effect on the electrical activity, leading to a reduction in heart rate.[4] This is achieved by reducing the conductances of the slow inward current, the time-dependent potassium outward current, and the hyperpolarization-activated current.[4]
Key Electrophysiological Effects
Studies on isolated rabbit sinoatrial node preparations have demonstrated that this compound induces several dose-dependent changes in electrophysiological parameters.[4] A summary of these effects is presented below:
-
Decreased Heart Rate: Cibenzoline reduces the spontaneous firing rate of SA node cells in a dose-dependent manner.[4]
-
Reduced Maximum Rate of Rise (Vmax): The maximum rate of depolarization of the action potential is decreased.[4]
-
Decreased Action Potential Amplitude: The peak amplitude of the action potential is reduced.[4]
-
Prolonged Action Potential Duration (APD): The duration of the action potential at half-amplitude is prolonged.[4]
-
Decelerated Phase 4 Depolarization: The slope of the spontaneous diastolic depolarization is reduced.[4]
Data Presentation
The following table summarizes the quantitative dose-response effects of cibenzoline on the electrophysiological properties of isolated rabbit sinoatrial node cells. The data is based on the findings from the study by Kotake et al. (1987).[4]
| Concentration (µM) | Effect on Heart Rate | Effect on Maximum Rate of Rise (Vmax) | Effect on Action Potential Amplitude | Effect on Action Potential Duration at 50% Repolarization (APD50) | Effect on Slope of Phase 4 Depolarization |
| 0.1 - 30 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent prolongation | Dose-dependent deceleration |
Experimental Protocols
Isolation of Rabbit Sinoatrial Node
This protocol is adapted from methods described for isolating single rabbit sinoatrial node cells and tissue preparations.[5][6]
Materials:
-
New Zealand White rabbits
-
Langendorff perfusion system
-
Normal Tyrode's solution (in mmol/L): NaCl 140, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1.0, HEPES 5.0, glucose 5.5; pH 7.4
-
Enzyme solution (e.g., collagenase, elastase) in a low-calcium Tyrode's solution
-
Dissection microscope and tools
Procedure:
-
The rabbit is heparinized and anesthetized.
-
The heart is rapidly excised and mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused with normal Tyrode's solution at 37°C to clear the blood.
-
The sinoatrial node region, located at the junction of the superior vena cava and the right atrium, is identified and carefully dissected.
-
The dissected SA node tissue is then cut into small strips (approximately 0.5-1 mm wide and 2 mm long) perpendicular to the crista terminalis.[6]
-
For single-cell isolation, the tissue strips are incubated in an enzyme solution to digest the extracellular matrix. The duration and enzyme concentration should be optimized.
-
Following enzymatic digestion, the tissue is gently agitated to release single sinoatrial node cells.
-
The isolated cells or tissue strips are then transferred to a recording chamber perfused with oxygenated Tyrode's solution.
Electrophysiological Recording
This protocol describes the use of conventional microelectrode techniques to record action potentials from isolated rabbit sinoatrial node preparations.[4]
Materials:
-
Isolated sinoatrial node preparation (as described above)
-
Recording chamber with perfusion system
-
Glass microelectrodes (filled with 2.7 mol/L KCl)
-
Microelectrode amplifier
-
Data acquisition system
-
This compound stock solution and dilution series
Procedure:
-
The isolated SA node preparation is placed in the recording chamber and superfused with oxygenated normal Tyrode's solution at 37°C.
-
The preparation is allowed to equilibrate until a stable spontaneous beating rate is achieved.
-
A glass microelectrode is advanced into a cell within the sinoatrial node to record transmembrane action potentials.
-
Baseline electrophysiological parameters are recorded, including spontaneous firing rate, maximum rate of rise (Vmax), action potential amplitude, and action potential duration.
-
This compound is added to the superfusion solution at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).
-
The preparation is allowed to equilibrate at each concentration for a sufficient period (e.g., 15-20 minutes) before recording the steady-state effects.
-
The dose-dependent effects of cibenzoline on the action potential parameters are recorded and analyzed.
-
A washout period with normal Tyrode's solution should be performed to assess the reversibility of the drug's effects.
Visualizations
Experimental Workflow
Caption: Experimental workflow for dose-response analysis of cibenzoline.
Signaling Pathway of Cibenzoline Action
Caption: Mechanism of action of Cibenzoline in SA node cells.
References
- 1. Cibenzoline. A review of its pharmacological properties and therapeutic potential in arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Electrophysiological study of cibenzoline in voltage-clamped rabbit sinoatrial node preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rabbit sino-atrial node cells: isolation and electrophysiological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Creating an Animal Model of Arrhythmia to Test Cibenzoline Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for inducing cardiac arrhythmias in various animal models to evaluate the efficacy of the antiarrhythmic drug, Cibenzoline Succinate. The included methodologies, data presentation formats, and visual diagrams are intended to offer a comprehensive guide for researchers in the field of cardiac electrophysiology and drug development.
This compound is a Class I antiarrhythmic agent that primarily functions by blocking sodium channels in cardiac cells. This action reduces the rate of depolarization (Phase 0 of the cardiac action potential), thereby decreasing the excitability of cardiac cells and slowing conduction velocity.[1] Additionally, this compound exhibits some potassium channel blocking activity, which prolongs the repolarization phase and extends the effective refractory period, making it effective against reentrant arrhythmias.[1]
The following sections detail the creation of arrhythmia models through pharmacological induction and surgical procedures, protocols for drug administration, and methods for assessing electrophysiological parameters.
Mechanism of Action of this compound
This compound exerts its antiarrhythmic effects through a dual mechanism involving the blockade of both sodium and potassium channels in cardiomyocytes.
-
Sodium Channel Blockade (Class I Action): By inhibiting the rapid influx of sodium ions during Phase 0 of the cardiac action potential, this compound decreases the slope of this phase, leading to a reduction in the maximum rate of depolarization. This effect slows the conduction of the electrical impulse through the heart tissue.
-
Potassium Channel Blockade (Class III Action): this compound also demonstrates some potassium channel blocking activity. This action prolongs the duration of the action potential and increases the effective refractory period of cardiac tissue.
This combined action makes this compound effective in terminating and preventing a variety of arrhythmias.
Mechanism of action of this compound.
Experimental Protocols
Animal Models of Arrhythmia
The choice of animal model is critical and should be based on the specific research question. Rodents are suitable for high-throughput screening, while larger animals like rabbits and dogs offer closer physiological relevance to humans.
Barium Chloride-Induced Arrhythmia in Rats
This model is effective for inducing ventricular arrhythmias.
Materials:
-
Male Wistar rats (250-300 g)
-
Barium chloride (BaCl₂) solution (e.g., 20 mg/mL in sterile saline)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
ECG recording system with needle electrodes
-
Intravenous (IV) catheter for tail vein injection
Protocol:
-
Anesthetize the rat according to an approved institutional protocol.
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Insert subcutaneous needle electrodes for ECG recording (Lead II configuration is standard).
-
Record a stable baseline ECG for at least 10 minutes.
-
Administer BaCl₂ solution intravenously via the tail vein. A common dose is 20 mg/kg.
-
Continuously monitor the ECG for the onset of arrhythmias, which typically include ventricular premature beats, ventricular tachycardia, and potentially ventricular fibrillation.
-
Once a stable arrhythmia is established (persisting for at least 5-10 minutes), proceed with the administration of this compound.
Adrenaline-Induced Arrhythmia in Rabbits
This model is useful for studying catecholamine-induced arrhythmias.
Materials:
-
New Zealand white rabbits (2.5-3.5 kg)
-
Adrenaline (Epinephrine) solution (e.g., 10 µg/mL in sterile saline)
-
Anesthetic (e.g., a combination of ketamine/xylazine or isoflurane)
-
ECG recording system
-
IV catheter for marginal ear vein injection
Protocol:
-
Anesthetize the rabbit following an approved protocol.
-
Place the rabbit in a comfortable position and maintain body temperature.
-
Attach ECG electrodes to record cardiac activity.
-
Record a baseline ECG for a minimum of 10 minutes.
-
Administer adrenaline via the marginal ear vein. Doses can range from 1 to 60 µg as an intravenous infusion over 10-360 seconds.[2] A continuous infusion at a starting rate of 0.67 µg/kg/min can also be used, with the rate increased until arrhythmias occur.[3]
-
Monitor the ECG for arrhythmias such as premature ventricular contractions and ventricular tachycardia.[2]
-
After establishing a consistent arrhythmia, administer the test compound, this compound.
Coronary Artery Ligation-Induced Arrhythmia in Dogs
This model simulates arrhythmias associated with myocardial infarction.
Materials:
-
Beagle dogs of either sex
-
Surgical instruments for thoracotomy
-
Anesthetic and ventilation equipment
-
ECG and hemodynamic monitoring systems
-
Suture material
Protocol:
-
Anesthetize the dog and initiate positive pressure ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia and subsequent infarction.
-
Monitor the ECG for the development of ventricular arrhythmias, which typically occur in two phases: an early phase (within the first 30 minutes) and a delayed phase (developing over the next 24-48 hours).
-
Close the chest and allow the animal to recover.
-
24 to 48 hours post-ligation, when stable ventricular arrhythmias are present, the dog can be used for the evaluation of antiarrhythmic drugs.
-
Administer this compound intravenously and monitor for changes in the arrhythmia.
Administration of this compound
Preparation of Dosing Solution:
-
This compound should be dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl), for intravenous administration. The concentration should be calculated based on the desired dose and the animal's body weight.
Dosage and Administration:
-
Canine Models: Intravenous doses of 2, 5, and 8 mg/kg have been shown to be effective in suppressing arrhythmias induced by digitalis, adrenaline, and coronary ligation, respectively.[4]
-
Rodent and Rabbit Models: Specific dosage data for this compound in these models is less readily available. It is recommended to start with a dose extrapolated from the canine studies and perform dose-ranging studies to determine the optimal effective dose.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between control and treated groups.
| Parameter | Animal Model | Arrhythmia Induction Method | Control (Arrhythmia) | This compound Treated |
| Heart Rate (bpm) | Rat | Barium Chloride | e.g., 350 ± 20 | e.g., 280 ± 15 |
| Rabbit | Adrenaline | e.g., 220 ± 18 | e.g., 180 ± 12 | |
| Dog | Coronary Ligation | e.g., 150 ± 10 | e.g., 120 ± 8 | |
| QRS Duration (ms) | Dog | - | Baseline Value | Increase of ~26% |
| QTc Interval (ms) | Dog | - | Baseline Value | No significant change |
| Action Potential Duration at 90% Repolarization (APD₉₀, ms) | Rabbit Ventricular Muscle | - | Baseline Value | Prolonged |
| Canine Purkinje Fibers | - | Baseline Value | Shortened Plateau | |
| Effective Refractory Period (ms) | Dog (Atrial) | - | Baseline Value | Increased |
| Effective Plasma Concentration (µg/mL) | Dog | Coronary Ligation | N/A | 1.6 - 1.9 ± 0.5 - 0.9 |
| Dog | Digitalis-induced | N/A | 0.6 ± 0.2 | |
| Dog | Adrenaline-induced | N/A | 3.5 ± 1.3 |
Note: Some values are illustrative or based on studies in different contexts and should be determined experimentally for each specific model.
Mandatory Visualizations
Cardiac Conduction System Signaling Pathway
The normal electrical conduction of the heart begins at the sinoatrial (SA) node and propagates through the atria to the atrioventricular (AV) node, followed by the His-Purkinje system, leading to ventricular contraction. Arrhythmias arise from disruptions in this pathway.
Normal cardiac conduction pathway.
Experimental Workflow for Testing this compound
The following diagram outlines the general experimental workflow for inducing arrhythmia and testing the efficacy of this compound.
Experimental workflow for arrhythmia induction and drug testing.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Basal cardiomyopathy develops in rabbits with ventricular tachyarrhythmias induced by a single injection of adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epinephrine-induced arrhythmias: effects of thoracic epidural anesthesia and vagotomy during enflurane anesthesia in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic plasma concentrations of cibenzoline on canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Proarrhythmic Effects of Cibenzoline Succinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the proarrhythmic effects of Cibenzoline Succinate.
I. Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Q1: Why am I observing significant QRS widening in my animal ECG recordings, but no ventricular arrhythmias?
A1: This is a common observation with Class I antiarrhythmic drugs like Cibenzoline. The QRS widening is a direct result of the drug's primary mechanism: blockade of the fast sodium channels (INa) in the ventricular myocytes.[1] This slows the conduction velocity of the cardiac impulse, leading to a longer duration of ventricular depolarization, which is reflected as a widened QRS complex on the ECG.[2]
-
Troubleshooting Steps:
-
Confirm Dose-Response: Ensure that the observed QRS widening is dose-dependent. A lack of dose-dependency might suggest experimental error.
-
Assess for Proarrhythmic Substrate: The absence of spontaneous arrhythmias does not mean the heart is not susceptible. A proarrhythmic substrate may have been created. Consider introducing programmed electrical stimulation (PES) to your protocol to unmask any increased vulnerability to arrhythmias.[3]
-
Evaluate Other ECG Intervals: Analyze the QT interval. Significant prolongation of the QT interval, in addition to QRS widening, may indicate an increased risk of proarrhythmia.[4]
-
Consider the Animal Model: Healthy animal models may be resistant to spontaneous arrhythmias.[5] An arrhythmia model, such as one with induced myocardial infarction, may be more sensitive to the proarrhythmic effects of Cibenzoline.
-
Q2: My patch-clamp experiments are showing inconsistent blockade of the hERG (IKr) channel with Cibenzoline. What could be the cause?
A2: Inconsistent hERG channel blockade can be due to several factors related to experimental conditions and the specific properties of Cibenzoline's interaction with the channel.
-
Troubleshooting Steps:
-
Temperature Sensitivity: Ensure your experiments are conducted at a stable, physiological temperature (35-37°C), as the effects of some drugs on ion channels are temperature-sensitive.
-
Voltage Protocol: The voltage protocol used can significantly impact the observed block. Cibenzoline has been shown to have a preferential affinity for the open state of the hERG channel.[6] Ensure your voltage protocol adequately assesses the block of the channel in its different states (resting, open, inactivated).
-
Drug Stability: Prepare fresh solutions of this compound for each experiment. Degradation of the compound can lead to variability in the effective concentration.
-
Cell Line Variability: If using a cell line stably expressing the hERG channel, ensure consistent passage number and expression levels, as these can influence channel kinetics and drug sensitivity.
-
Q3: I am observing Early Afterdepolarizations (EADs) in my in vitro cardiac muscle preparations at what I believe are therapeutic concentrations of Cibenzoline. Is this expected?
A3: The induction of EADs is a known proarrhythmic effect of some Class I antiarrhythmic drugs and can be a precursor to more serious arrhythmias like Torsades de Pointes (TdP).
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your concentration calculations and the purity of your this compound. What is considered a therapeutic plasma concentration in humans may have different effects in an in vitro preparation due to the absence of protein binding and metabolism.
-
Pacing Frequency: The frequency of electrical stimulation can influence the occurrence of EADs. Experiment with different pacing frequencies to characterize the rate-dependence of this proarrhythmic effect.
-
Ionic Milieu: Ensure the composition of your superfusate is correct, particularly the concentrations of potassium and magnesium, as imbalances in these ions can potentiate proarrhythmic events.
-
Cell Type: Different cardiac cell types (e.g., ventricular vs. Purkinje fibers) have different intrinsic electrophysiological properties and may have varying susceptibility to drug-induced EADs.[7]
-
II. Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of Cibenzoline on key cardiac electrophysiological parameters from preclinical and clinical studies.
Table 1: Inhibitory Concentrations (IC50) of Cibenzoline on Cardiac Ion Channels
| Ion Channel | Species/Cell Line | IC50 | Reference |
| hERG (IKr) | HEK293 cells | 3.7 µM | [6] |
| Slow Inward Ca2+ Current (ICa) | Guinea-pig ventricular myocytes | 30 µM | [8] |
Note: Comprehensive IC50 data for all major cardiac ion channels for Cibenzoline is limited in publicly available literature. Further in-house characterization is recommended.
Table 2: Electrophysiological Effects of Cibenzoline in Preclinical and Clinical Studies
| Parameter | Species/Model | Dose/Concentration | Effect | Reference |
| QRS Duration | Human | 1.80 mg/kg (IV) | +20 msec | [2] |
| QRS Duration | Human | >2.2 mg/kg (IV) | +25 msec | [2] |
| QT Interval | Human | 1.80 mg/kg (IV) | +18 msec | [2] |
| QT Interval | Human | >2.2 mg/kg (IV) | +26 msec | [2] |
| HV Interval | Human | 1.55 mg/kg (IV) | +13 msec | [2] |
| Action Potential Amplitude | Frog Atria | 2.6 µM | Reduced | [9] |
| Action Potential Duration | Frog Atria | 2.6 µM | Slightly Prolonged | [9] |
| Rate of Depolarization (Vmax) | Frog Atria | 2.6 µM | Reduced | [9] |
III. Experimental Protocols
1. Protocol for Whole-Cell Patch-Clamp Analysis of Cibenzoline Effects on Cardiac Myocytes
-
Objective: To measure the effect of this compound on specific ion currents (e.g., INa, IKr, ICa,L) in isolated cardiac myocytes.
-
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., adult rat or guinea pig) using enzymatic digestion or use a validated human iPSC-derived cardiomyocyte line.
-
Solutions:
-
External Solution (Tyrode's): Composed of (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Composition will vary depending on the target ion channel. For example, for IKr, a potassium-based solution would be used.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Recording:
-
Establish a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the membrane to achieve whole-cell configuration.
-
Apply a specific voltage-clamp protocol to isolate and measure the current of interest.
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound.
-
-
Data Analysis: Measure the peak current amplitude at each concentration and calculate the percentage of block relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC50.
-
2. Protocol for In Vivo ECG Recording in a Rodent Model
-
Objective: To assess the effects of this compound on cardiac conduction and repolarization in vivo.
-
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) with a suitable anesthetic (e.g., isoflurane).[10] Maintain body temperature at 37°C using a heating pad.
-
ECG Electrode Placement: Place subcutaneous needle electrodes in a standard Lead II configuration.
-
Data Acquisition: Record a stable baseline ECG for at least 15-30 minutes.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal).
-
Post-Dose Recording: Continuously record the ECG for a predefined period post-administration to observe acute and sustained effects.
-
Data Analysis: Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval. The QT interval should be corrected for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's, though caution is advised for rodents).[11][12]
-
IV. Mandatory Visualizations
Caption: Mechanism of Cibenzoline-induced proarrhythmia.
Caption: Troubleshooting workflow for unexpected proarrhythmic events.
Caption: Relationship between Cibenzoline concentration and proarrhythmic risk.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Electrophysiologic effects of cibenzoline in humans related to dose and plasma concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and ex vivo electrophysiological study of the mouse heart to characterize the cardiac conduction system, including atrial and ventricular vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cibenzoline for treatment of ventricular arrhythmias: a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-induced afterdepolarizations and triggered activity occur in a discrete subpopulation of ventricular muscle cells (M cells) in the canine heart: quinidine and digitalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Ca2+ channel inhibitory effects of cibenzoline with verapamil on guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Electrocardiogram Recordings in Anesthetized Mice using Lead II [jove.com]
- 12. Incorrectly corrected? QT interval analysis in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cibenzoline Succinate in Patch-Clamp Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Cibenzoline Succinate in patch-clamp experiments. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summarized for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is classified as a Class I antiarrhythmic agent. Its primary mechanism of action is the blockade of sodium (Na+) channels in cardiac cells.[1] This action reduces the rate of depolarization of the cardiac action potential, thereby decreasing the excitability of cardiac cells and slowing conduction velocity.[1] Additionally, cibenzoline has been shown to inhibit potassium (K+) channels, calcium (Ca2+) channels, and the Na+/Ca2+ exchange current.[1][2][3][4][5]
Q2: What is a good starting concentration for my patch-clamp experiment?
A2: The optimal concentration of this compound is highly dependent on the specific ion channel and cell type you are investigating. Based on published literature, a concentration range of 1 µM to 100 µM is a reasonable starting point for most applications. For instance, effects on sodium channels have been observed at concentrations as low as 2 µM, while inhibition of the Na+/Ca2+ exchange current occurs at higher concentrations, with IC50 values around 77-84 µM.[3][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How does the therapeutic plasma concentration of Cibenzoline relate to in vitro experimental concentrations?
A3: The therapeutic plasma concentration of cibenzoline for antiarrhythmic effects in humans is reported to be in the range of 215 to 405 ng/mL.[7] Considering the molecular weight of this compound is 380.44 g/mol , this plasma concentration range corresponds to approximately 0.57 µM to 1.06 µM.[8] This suggests that physiologically relevant effects, particularly on sodium channels, may be observed at the lower end of the concentration range used in in vitro studies.
Q4: Are there any known issues with the solubility or stability of this compound in recording solutions?
A4: While the provided search results do not specifically mention solubility issues with this compound in standard electrophysiology solutions, it is good practice to prepare stock solutions in a suitable solvent like DMSO or water and then dilute to the final concentration in your external or internal solution on the day of the experiment. Always ensure the final solvent concentration is low (typically <0.1%) to avoid off-target effects.
Troubleshooting Guide
Problem: I am not observing any effect of Cibenzoline on my target ion channel.
-
Concentration too low: The effective concentration of Cibenzoline can vary significantly between different ion channels.[3][4][9] Consult the data tables below and consider performing a dose-response curve starting from a low micromolar range and increasing to 100 µM.
-
Use-dependent effects: The blocking action of Cibenzoline on sodium channels is use-dependent, meaning its efficacy can be influenced by the stimulation frequency of the cell.[6] If you are studying sodium channels, ensure your voltage protocol includes a train of depolarizing pulses to assess for use-dependent block.
-
Drug stability: Ensure that your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles should be avoided.
-
Incorrect channel or cell type: Verify that the ion channel you are studying is indeed sensitive to Cibenzoline. While it has broad effects, its potency varies.
Problem: The seal resistance is unstable after applying Cibenzoline.
-
High drug concentration: Very high concentrations of some compounds can affect membrane integrity. If you are using concentrations above 100 µM, consider if this might be the cause.
-
Solvent effects: Ensure the final concentration of your solvent (e.g., DMSO) is minimal and does not affect the cell membrane.
-
General patch-clamp issues: Unstable seals can also be due to factors unrelated to the drug, such as pipette quality, solution osmolarity, or cell health.[10][11][12]
Problem: I am observing unexpected changes in other cellular parameters.
-
Off-target effects: Cibenzoline is known to affect multiple ion channels, including sodium, potassium, and calcium channels, as well as the Na+/Ca2+ exchanger.[1][2][3][4] Be aware of these potential off-target effects when interpreting your data. For example, inhibition of K+ channels could alter the resting membrane potential and action potential duration.[1]
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target Ion Channel/Current | Cell Type | IC50 Value (µM) | Reference |
| ATP-sensitive K+ channel | Rat pancreatic β-cells | 1.5 | [9] |
| Na+/Ca2+ exchange current (outward) | Guinea-pig cardiac ventricular myocytes | 77 | [3] |
| Na+/Ca2+ exchange current (inward) | Guinea-pig cardiac ventricular myocytes | 84 | [3] |
| Ca2+ channels (ICa) | Guinea-pig ventricular myocytes | 30 | [4] |
Table 2: Effective Concentrations of this compound in Patch-Clamp Studies
| Target/Effect | Cell Type | Concentration (µM) | Observed Effect | Reference |
| Sodium channels | Frog atrial muscle | 2.6 | Reduced amplitude and rate of depolarization of the action potential | [2] |
| dV/dtmax of action potential | Guinea pig papillary muscle | 2 | Depression of the maximum rate of rise of phase 0 | [6] |
| ATP-sensitive K+ channels | Guinea-pig ventricular cells | 5 - 10 | Inhibition of diazoxide-induced channel activation | [13] |
Experimental Protocols
General Protocol for Whole-Cell Voltage-Clamp Recording
This protocol provides a general framework. Specific parameters such as voltage steps and solutions should be optimized for the ion channel and cell type under investigation.
-
Solution Preparation:
-
External Solution (example for cardiac myocytes): (in mM) 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, and 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (example for cardiac myocytes): (in mM) 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, and 10 HEPES; pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM or 100 mM stock solution in sterile deionized water or DMSO. Store at -20°C.
-
-
Cell Preparation:
-
Isolate or culture cells according to standard laboratory protocols.
-
Transfer cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Establishing Whole-Cell Configuration:
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Upon dimple formation on the cell surface, release the positive pressure to form a gigaohm seal (≥1 GΩ).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Switch to voltage-clamp mode and hold the cell at a potential appropriate for the ion channel of interest (e.g., -80 mV for Na+ channels).
-
Apply a series of voltage steps to elicit the desired ionic currents.
-
Record baseline currents in the absence of the drug.
-
-
Drug Application:
-
Dilute the this compound stock solution to the desired final concentration in the external solution.
-
Perfuse the cell with the Cibenzoline-containing solution.
-
Allow sufficient time for the drug to equilibrate and exert its effect (typically a few minutes).
-
Record currents in the presence of the drug using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak current amplitude, kinetics of activation and inactivation, and any voltage-dependent shifts in the presence and absence of Cibenzoline.
-
For dose-response experiments, plot the percentage of current inhibition against the drug concentration and fit the data with the Hill equation to determine the IC50.
-
Mandatory Visualizations
Caption: Experimental workflow for patch-clamp studies with Cibenzoline.
Caption: Cibenzoline's mechanism of action on cardiac ion channels.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of cibenzoline on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 5. Cibenzoline. A review of its pharmacological properties and therapeutic potential in arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the class I antiarrhythmic activity of this compound in guinea pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cibenzoline plasma concentration and antiarrhythmic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KEGG DRUG: Cifenline succinate [kegg.jp]
- 9. Inhibition of the ATP-sensitive potassium channel by class I antiarrhythmic agent, cibenzoline, in rat pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. scientifica.cn [scientifica.cn]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. Cibenzoline inhibits diazoxide- and 2,4-dinitrophenol-activated ATP-sensitive K+ channels in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing experimental artifacts with Cibenzoline Succinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cibenzoline Succinate. Our goal is to help you identify and minimize experimental artifacts to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a Class I antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav) in cardiac cells.[1] This inhibition of the rapid sodium influx during phase 0 of the cardiac action potential leads to a decreased rate of depolarization, reduced excitability of cardiac cells, and slowed conduction velocity.[1] Additionally, cibenzoline exhibits some potassium channel blocking activity, which prolongs the repolarization phase and the effective refractory period.[1]
Q2: Are there known off-target effects of this compound that I should be aware of in my experiments?
Yes, cibenzoline is known to have several off-target effects that can act as confounders in experiments. These include:
-
hERG Potassium Channel Blockade: Cibenzoline can block the rapidly activating delayed rectifier potassium current (IKr), encoded by the hERG gene, which is crucial for cardiac repolarization.[2] This can lead to QT interval prolongation in cardiac models.
-
Calcium Channel Blockade: At higher concentrations, cibenzoline can inhibit L-type calcium channels (Cav1.2), which may affect cellular processes dependent on calcium influx.[3][4]
-
Anticholinergic Effects: Cibenzoline can exhibit mild anticholinergic properties, which could influence autonomic signaling pathways in your experimental model.[1]
-
Effects on Cellular Metabolism: High concentrations of cibenzoline have been shown to decrease myocardial adenosine triphosphate (ATP) concentrations, suggesting an impact on cellular metabolism.[5] It has also been observed to have a hypoglycemic effect by facilitating insulin secretion.[6]
Troubleshooting Guides
Electrophysiology Experiments (Patch-Clamp)
Problem: I am observing a progressive decrease in the sodium current amplitude with repeated stimulations in the presence of cibenzoline. Is this an artifact?
This is likely not an artifact but rather a manifestation of the use-dependent or frequency-dependent block of sodium channels by cibenzoline.[7] Cibenzoline binds more potently to sodium channels in the open or inactivated states than in the resting state. With repetitive stimulation, more channels enter these states, leading to a cumulative block.
Troubleshooting Steps:
-
Standardize Stimulation Frequency: Ensure that the stimulation frequency is consistent across all experiments and control conditions. Report the frequency used when presenting your data.
-
Allow for Sufficient Recovery Time: The recovery from use-dependent block can be slow.[7] Incorporate a sufficiently long resting interval between stimulation protocols to allow for the drug to unbind and the channels to return to the resting state.
-
Vary Stimulation Frequency: To characterize the use-dependency, intentionally vary the stimulation frequency and plot the resulting current inhibition. This can be a valuable parameter for understanding the drug's mechanism.
Problem: The IC50 value I'm measuring for hERG channel blockade by cibenzoline is different from published values.
The IC50 for hERG blockers can be highly dependent on the voltage protocol used during the experiment.[8] Different protocols can favor different channel states (resting, open, inactivated), and since cibenzoline's affinity for the hERG channel is state-dependent, this will alter the measured potency.[2]
Troubleshooting Steps:
-
Use a Standardized Voltage Protocol: When possible, use a standardized voltage protocol, such as a step-ramp protocol, to allow for better comparison with other studies. The FDA provides recommendations for hERG assay voltage protocols.[9]
-
Report Your Protocol in Detail: Clearly describe the holding potential, depolarization steps, and stimulation frequency in your methods.
-
Consider Temperature: hERG channel kinetics are temperature-sensitive. Ensure your experiments are conducted at a consistent and reported temperature (e.g., 37°C).
Cell Viability Assays
Problem: My cell viability assay (e.g., MTT, MTS, XTT) shows an unexpected increase in signal, suggesting increased cell viability, after treatment with cibenzoline. Is this a real effect?
This is likely an artifact. Assays that rely on the metabolic reduction of a substrate (like tetrazolium salts in MTT, MTS, and XTT assays) can be confounded by drugs that have antioxidant properties or otherwise interfere with cellular metabolism.[10][11] Cibenzoline's known effects on cellular metabolism, including ATP levels, could interfere with these assays.[5]
Troubleshooting Steps:
-
Use an Alternative Viability Assay: Employ a viability assay with a different detection principle. For example, an ATP-based assay (e.g., CellTiter-Glo®) measures ATP levels directly, or a dye-exclusion assay (e.g., Trypan Blue) assesses membrane integrity.
-
Include a "No-Cell" Control: To test for direct chemical reduction of the assay substrate by cibenzoline, run a control with the drug in media without cells.
-
Wash Cells Before Adding Assay Reagent: If possible with your experimental design, wash the cells with fresh media to remove the cibenzoline before adding the viability assay reagent. This can help minimize direct interference.
Data Presentation
Table 1: Summary of this compound's Effects on Various Ion Channels
| Ion Channel | Effect | IC50 (approximate) | Experimental Model | Reference |
| Voltage-Gated Sodium Channels (Nav) | Inhibition (Use-dependent) | ≥ 3 µM | Guinea-pig ventricular myocytes | [7] |
| hERG (IKr) | Inhibition | 3.7 µM | HEK293 cells | [2] |
| L-type Calcium Channels (Cav1.2) | Inhibition | 14 µM | Guinea-pig cardiac myocytes | [4] |
| ATP-sensitive K+ Channels (KATP) | Inhibition | Therapeutic concentrations | Guinea-pig ventricular cells | [12] |
Experimental Protocols
Protocol 1: Assessing Use-Dependent Block of Sodium Channels
-
Cell Preparation: Isolate ventricular myocytes or use a stable cell line expressing the desired sodium channel subtype (e.g., Nav1.5).
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.
-
Solution Exchange: Perfuse the cell with an external solution containing the vehicle control.
-
Baseline Recording: Apply a train of depolarizing pulses (e.g., from a holding potential of -100 mV to -20 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to establish a stable baseline sodium current.
-
Drug Application: Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Use-Dependent Protocol: Once the tonic block has reached a steady state, increase the stimulation frequency (e.g., to 1 Hz, 2 Hz, and 5 Hz). Record the peak sodium current for each pulse in the train.
-
Data Analysis: For each frequency, normalize the peak current of each pulse to the peak current of the first pulse in the train. Plot the normalized current against the pulse number to visualize the use-dependent block.
Protocol 2: Mitigating Artifacts in Cell Viability Assays
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.
-
Drug Treatment: Treat cells with a concentration range of this compound for the desired duration. Include vehicle-only controls.
-
Assay Procedure (ATP-based):
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent directly to the wells according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Ca2+ channel inhibitory effects of cibenzoline with verapamil on guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the myocardial Ca2+ inward current by the class 1 antiarrhythmic agent, cibenzoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of cibenzoline on cardiac function and metabolism in the rat heart--lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoglycemic effect of cibenzoline in patients with abnormal glucose tolerance and frequent ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cibenzoline inhibits diazoxide- and 2,4-dinitrophenol-activated ATP-sensitive K+ channels in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Anticholinergic Effects of Cibenzoline Succinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the anticholinergic effects of Cibenzoline Succinate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My competition binding assay with this compound yields a shallow curve and a Hill coefficient that is not equal to 1. What does this indicate?
A shallow competition curve and a Hill coefficient deviating from unity (typically < 1) for this compound suggest that the binding interaction may not be a simple, competitive one at a single site.[1] This could be indicative of:
-
Allosteric Modulation: Cibenzoline may be binding to a site on the muscarinic receptor that is different from the orthosteric site where the radioligand binds. This allosteric binding can negatively modulate the affinity of the radioligand.[2]
-
Negative Cooperativity: If the receptor exists as a dimer or oligomer, the binding of one Cibenzoline molecule to one receptor unit might decrease the affinity for subsequent Cibenzoline molecules binding to other units within the complex.[3]
-
Multiple Binding Sites: The compound might be interacting with multiple populations of the receptor that have different affinities.
Troubleshooting Steps:
-
Re-evaluate the Assay Conditions: Ensure that the assay is conducted at equilibrium and that the radioligand concentration is well below its Kd.
-
Consider Allosteric Models: Instead of a standard competitive binding model, try fitting your data to an allosteric ternary complex model.[4]
-
Perform Functional Assays: A Schild analysis from a functional assay can help determine if the antagonism is competitive. A Schild plot with a slope not equal to 1 can also suggest a non-competitive or allosteric mechanism.[5][6]
Q2: How do I perform a Schild analysis to characterize Cibenzoline's antagonism, and what should I look out for?
A Schild analysis is a powerful tool to determine the nature and affinity of an antagonist like Cibenzoline.[7]
Experimental Workflow for Schild Analysis:
Caption: Workflow for performing a Schild analysis to determine antagonist affinity.
Interpreting the Schild Plot:
-
Slope = 1: This indicates competitive antagonism. The x-intercept (or the pA2 value) will give you a reliable measure of the antagonist's affinity (KB).[5]
-
Slope ≠ 1: A slope significantly different from 1 suggests that the antagonism is not purely competitive.[8] A slope less than 1 could indicate negative cooperativity or that the agonist is acting on multiple receptors. A slope greater than 1 is less common but could suggest positive cooperativity.[6]
-
Parallel Shift: For competitive antagonism, the agonist dose-response curves in the presence of the antagonist should show a parallel rightward shift with no change in the maximum response.[9] If the maximum response is depressed, the antagonism is likely non-competitive.[9]
Q3: I am observing high non-specific binding in my radioligand assay for muscarinic receptors. How can I reduce it?
High non-specific binding can obscure the specific binding signal. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Solution |
| Radioligand concentration is too high. | Use a concentration of the radioligand at or below its Kd value. |
| Inadequate washing. | Increase the number of wash steps or the volume of the wash buffer to more effectively remove unbound radioligand. |
| Radioligand is sticking to filters or tubes. | Pre-soak filters in a solution like polyethyleneimine (PEI). Consider using different types of filters or tubes. |
| Lipophilic compound or radioligand. | Add a component like bovine serum albumin (BSA) to the assay buffer to reduce non-specific hydrophobic interactions. |
| Cell/membrane concentration is too high. | Optimize the amount of protein used per assay tube to maximize the specific-to-non-specific binding ratio. |
Q4: In my whole-cell voltage-clamp experiment, the acetylcholine-induced potassium current is unstable or runs down quickly. What can I do?
The stability of G-protein coupled inwardly rectifying potassium (GIRK) channels, like the muscarinic K+ channel, can be challenging.
Troubleshooting Unstable Currents:
Caption: Key areas to check when troubleshooting unstable potassium currents.
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of this compound at muscarinic receptors.
Table 1: Muscarinic Receptor Binding Affinities of Cibenzoline
| Parameter | M1 Receptor | M2 Receptor | M3 Receptor | Tissue/Cell Line | Reference |
| IC50 (µM) | 4.0 (ratio to m2) | - | 16 (ratio to m2) | CHO cells | [1] |
| Ki (µM) | 31.6 ± 1.5 | 15.8 ± 1.6 | - | Rat Cerebral Cortex / Heart | [10] |
Note: The first row presents selectivity ratios of IC50 values (m1/m2 and m3/m2), indicating a higher affinity for the m2 receptor subtype.
Table 2: Functional Antagonism of Cibenzoline
| Parameter | Value (µM) | Experimental Model | Effect Measured | Reference |
| EC50 | 8 | Guinea pig atrial myocytes | Inhibition of ACh-induced K+ current | [6][11] |
Experimental Protocols
1. Radioligand Competition Binding Assay
This protocol is adapted from studies investigating the binding of class I antiarrhythmics to muscarinic receptors.[1][12]
-
Objective: To determine the affinity (Ki) of this compound for muscarinic receptor subtypes.
-
Materials:
-
Membrane preparations from cells expressing human muscarinic receptors (e.g., CHO cells).
-
Radioligand (e.g., [3H]N-methylscopolamine ([3H]NMS) or 3H-quinuclidinyl benzylate (3H-QNB)).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Na+/K+ phosphate buffer, pH 7.4).
-
Scintillation cocktail and counter.
-
Glass fiber filters.
-
-
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of the radioligand (typically at its Kd).
-
Add varying concentrations of this compound to the incubation mixture.
-
To determine non-specific binding, use a high concentration of a known muscarinic antagonist (e.g., atropine) in a parallel set of tubes.
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the Cibenzoline concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Whole-Cell Voltage-Clamp Electrophysiology
This protocol is based on the methodology used to measure the effects of Cibenzoline on acetylcholine-activated potassium currents in atrial myocytes.[6][11]
-
Objective: To measure the functional antagonism of this compound on muscarinic receptor-activated K+ channels.
-
Materials:
-
Isolated atrial myocytes.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes.
-
Extracellular solution (e.g., Tyrode's solution).
-
Intracellular (pipette) solution containing GTP or a non-hydrolyzable GTP analog (GTPγS) to maintain G-protein activity.
-
Acetylcholine (ACh) solution.
-
This compound solutions.
-
-
Procedure:
-
Establish a whole-cell patch-clamp configuration on an isolated atrial myocyte.
-
Clamp the cell membrane at a holding potential where the ACh-induced K+ current can be readily measured (e.g., -40 mV).
-
Apply a saturating concentration of ACh to the cell to activate the muscarinic K+ current (IK,ACh).
-
Once a stable baseline current is established, co-apply ACh with varying concentrations of this compound.
-
Measure the inhibition of the IK,ACh at each Cibenzoline concentration.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the Cibenzoline concentration.
-
Fit the curve to determine the EC50 value for Cibenzoline's inhibitory effect.
-
Signaling Pathway and Logical Relationships
Muscarinic Receptor Signaling Pathway
Caption: Simplified signaling pathway of the M2 muscarinic receptor.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. quora.com [quora.com]
- 4. graphpad.com [graphpad.com]
- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. graphpad.com [graphpad.com]
- 8. Neuropharmacology [personal.utdallas.edu]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. reddit.com [reddit.com]
- 11. Hill coefficients, dose–response curves and allosteric mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Cibenzoline Succinate in Long-Term In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the limitations of using Cibenzoline Succinate in long-term in vitro studies.
Table of Contents
-
FAQs: this compound Properties and Handling
-
Troubleshooting Guide: Solubility and Precipitation
-
Troubleshooting Guide: Stability in Cell Culture Media
-
Troubleshooting Guide: Off-Target Cytotoxicity
-
Troubleshooting Guide: In Vitro Metabolism
FAQs: this compound Properties and Handling
This section addresses common initial questions regarding the use of this compound in a research setting.
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a class I antiarrhythmic agent that primarily blocks sodium channels in cardiac cells, reducing the rate of depolarization.[1] It also exhibits some potassium channel blocking activity, which prolongs the repolarization phase.[1] |
| What is the known solubility of this compound? | The solubility in water is reported to be ≥5 mg/mL. However, solubility in complex cell culture media can be lower and influenced by various factors. |
| What is the recommended solvent for preparing stock solutions? | For initial stock solutions, sterile water or DMSO are commonly used.[2] When using DMSO, it is crucial to ensure the final concentration in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[2] |
| How should this compound be stored? | The solid form should be stored desiccated at 2-8°C. Stock solutions in DMSO should be stored at -80°C in aliquots to avoid repeated freeze-thaw cycles.[2] Aqueous stock solutions may be stored at 4°C for short-term use, but their stability should be verified.[2] |
Troubleshooting Guide: Solubility and Precipitation
A common issue in long-term studies is the precipitation of the compound out of the cell culture medium.
Q1: I observed a precipitate in my culture medium after adding this compound. What could be the cause?
A1: Precipitation can occur due to several factors:
-
Exceeding Solubility Limit: The concentration of this compound in your final culture medium may have exceeded its solubility in that specific medium. While its aqueous solubility is ≥5 mg/mL, the complex mixture of salts, amino acids, and proteins in cell culture media can reduce this.[3]
-
pH Shift: The pH of your medium may have shifted, affecting the ionization and solubility of the compound.[4][5]
-
Interaction with Media Components: this compound might interact with components in the fetal bovine serum (FBS) or the basal medium itself, leading to the formation of insoluble complexes.[3][6]
-
Temperature Changes: Fluctuations in temperature, such as moving the medium from a refrigerator to an incubator, can affect solubility.
Q2: How can I prevent precipitation of this compound?
A2: Consider the following strategies:
-
Solubility Testing: Before starting your long-term experiment, perform a solubility test of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum at the intended experimental concentrations.
-
pH Monitoring: Ensure the pH of your culture medium is stable and within the optimal range for your cells (typically 7.2-7.4).
-
Incremental Dosing: For higher concentrations, consider adding the compound in smaller increments over a short period to allow for better dissolution.
-
Use of a Co-solvent: If using a DMSO stock, ensure the final concentration is low. For some compounds, other biocompatible co-solvents can be explored, though their effects on the cells must be validated.
Experimental Protocol: Assessing Solubility in Cell Culture Medium
-
Prepare a high-concentration stock solution of this compound in sterile water or DMSO.
-
Create a serial dilution of this compound in your complete cell culture medium (including serum and other supplements) to cover a range above and below your intended experimental concentrations.
-
Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation at regular intervals (e.g., 1, 6, 24, and 48 hours) under a microscope.
-
(Optional) For a quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using HPLC to determine the highest soluble concentration.
Caption: Workflow for troubleshooting this compound precipitation.
Troubleshooting Guide: Stability in Cell Culture Media
The stability of a compound is crucial for interpreting results from long-term studies.
Q1: How can I determine if this compound is stable in my cell culture medium over several days?
A1: The stability of this compound can be affected by the pH, temperature, and enzymatic activity within the culture medium.[4][5][6] A stability study is recommended. This typically involves incubating the compound in the cell-free culture medium under experimental conditions and measuring its concentration over time.
Q2: What should I do if this compound is found to be unstable?
A2: If the compound degrades significantly over the course of your experiment:
-
Frequent Media Changes: Replenish the medium with freshly prepared this compound at regular intervals to maintain a more consistent concentration. The frequency will depend on the degradation rate determined in your stability study.
-
Lower Incubation Temperature: If your experimental design allows, a lower temperature might slow down degradation. However, this is often not feasible for cell-based assays.
-
pH Control: Ensure your medium is well-buffered to prevent pH-driven degradation.[4][5]
Experimental Protocol: Drug Stability Assessment in Cell Culture Medium
-
Prepare your complete cell culture medium containing this compound at the desired concentration.
-
Dispense aliquots of this medium into sterile tubes or wells of a culture plate (without cells).
-
Incubate these samples under your standard experimental conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot and store it at -80°C until analysis.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
-
Plot the concentration of this compound versus time to determine its stability profile.
Quantitative Data Summary: Stability Assessment
| Time (hours) | Concentration (µg/mL) | % Remaining |
| 0 | 10.0 | 100% |
| 24 | 9.8 | 98% |
| 48 | 9.5 | 95% |
| 72 | 9.1 | 91% |
| 96 | 8.7 | 87% |
| Note: This is example data. Actual stability will depend on experimental conditions. |
Troubleshooting Guide: Off-Target Cytotoxicity
Even at concentrations that do not induce acute toxicity, long-term exposure to a compound can affect cell health and proliferation.
Q1: How do I determine a non-toxic working concentration of this compound for my long-term study?
A1: It is essential to perform a dose-response cytotoxicity assay over a time course that is relevant to your long-term experiment. The half-maximal inhibitory concentration (IC50) is a common metric, but for long-term studies, you should aim for concentrations well below the IC50 value to minimize confounding cytotoxic effects.
Q2: My cells are showing signs of stress (e.g., poor morphology, reduced proliferation) even at what I thought was a non-toxic concentration. What should I do?
A2:
-
Re-evaluate Cytotoxicity: Perform a more sensitive cytotoxicity or cell health assay (e.g., measuring ATP levels, membrane integrity) over the full duration of your planned experiment.
-
Lower the Concentration: Your initial cytotoxicity assessment may not have been long enough to reveal long-term effects. Try a lower concentration range.
-
Control for Solvent Effects: Ensure that the concentration of your vehicle (e.g., DMSO) is consistent across all conditions and is not contributing to the observed toxicity.
Experimental Protocol: Long-Term Cytotoxicity Assessment (MTT Assay)
-
Seed your cells in 96-well plates at a density that will not result in over-confluence by the end of the experiment.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in your culture medium and add them to the wells. Include vehicle-only controls.
-
Incubate the plates for your desired long-term duration (e.g., 72, 96, or 120 hours).
-
At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[7]
Quantitative Data Summary: Example IC50 Values
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| HEK293 | 72 | > 100 |
| HeLa | 72 | 85.6 |
| HepG2 | 72 | 62.3 |
| Note: These are hypothetical values. Actual IC50 will vary depending on the cell line and experimental conditions. |
Troubleshooting Guide: In Vitro Metabolism
If your cell line has metabolic capabilities, this compound may be converted to other compounds over time.
Q1: My cell line (e.g., HepG2, primary hepatocytes) is known to express metabolic enzymes. How might this affect my study?
A1: this compound is metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, to form metabolites such as p-hydroxycibenzoline and 4,5-dehydrocibenzoline.[8][9] If your cells express these enzymes, you may observe:
-
A decrease in the concentration of the parent compound over time.
-
The appearance of metabolites in the culture medium.
-
Biological effects that are due to the metabolites rather than, or in addition to, the parent compound.
Q2: How can I investigate the in vitro metabolism of this compound?
A2:
-
Analyze Culture Supernatant: Use analytical techniques like HPLC or LC-MS/MS to analyze the cell culture medium at different time points to quantify both the parent compound and its potential metabolites.[1][10][11]
-
Use of Metabolic Inhibitors: If you suspect metabolism is affecting your results, you can co-treat the cells with known inhibitors of CYP2D6 (e.g., quinidine) and CYP3A4 (e.g., ketoconazole) to see if this alters the observed effects.[8] This can help to distinguish between the effects of the parent drug and its metabolites.
Experimental Protocol: Analysis of In Vitro Metabolism
-
Culture your metabolically active cells with this compound for your desired time course.
-
At each time point, collect a sample of the culture supernatant.
-
Perform a sample preparation step to extract the drug and its metabolites (e.g., protein precipitation with acetonitrile or a liquid-liquid extraction).
-
Analyze the extracted samples using a validated HPLC or LC-MS/MS method. An HPLC method for cibenzoline in plasma has been described using a C18 column with a mobile phase of acetonitrile and phosphate buffer, with UV detection at 214 nm.[1] This can be adapted for cell culture media.
-
Quantify the concentrations of this compound and its known metabolites by comparing to standard curves.
Caption: Simplified metabolic pathway of Cibenzoline in vitro.
References
- 1. Determination of cibenzoline in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sfpo.com [sfpo.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Detection of 191 Taxifolin Metabolites and Their Distribution in Rats Using HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of Cibenzoline Succinate in a Novel Cardiomyocyte Model: A Comparative Guide
This guide provides a comparative analysis of the antiarrhythmic efficacy of Cibenzoline Succinate against other Class Ic antiarrhythmic agents, Flecainide and Propafenone, within the context of a novel in vitro model utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). This advanced model offers a more translational approach to preclinical cardiac safety and efficacy assessment.
A New Frontier in Antiarrhythmic Drug Validation: The hiPSC-CM Model
Traditional preclinical models for arrhythmia have limitations in predicting human responses. The use of hiPSC-CMs represents a significant advancement, offering a patient-specific and human-relevant platform to study cardiac electrophysiology and drug responses. This guide is based on a hypothetical study designed to validate the antiarrhythmic properties of this compound in a tachyarrhythmia model induced in hiPSC-CMs.
Experimental Protocols
Culture and Differentiation of hiPSC-CMs
Human iPSCs are cultured and differentiated into spontaneously beating cardiomyocytes using established protocols. The resulting hiPSC-CMs are then seeded onto fibronectin-coated microelectrode array (MEA) plates. These arrays allow for non-invasive, real-time recording of extracellular field potentials, providing key electrophysiological data.[1][2]
Induction of Tachyarrhythmia
A tachyarrhythmic state is induced in the mature hiPSC-CMs by exposure to a combination of 1 µM Isoproterenol (a beta-adrenergic agonist) and high-frequency electrical field stimulation (3-5 Hz). This protocol is designed to mimic catecholaminergic-induced arrhythmias.[3][4][5] The successful induction of arrhythmia is confirmed by observing irregular and rapid beating patterns, and the appearance of early afterdepolarizations (EADs) on the MEA recordings.
Electrophysiological Assessment and Drug Application
Key electrophysiological parameters are recorded at baseline and after the application of this compound, Flecainide, or Propafenone at various concentrations. The primary endpoints measured include:
-
Field Potential Duration (FPD): An indicator of the action potential duration.[6][7]
-
Corrected Field Potential Duration (FPDc): FPD corrected for the beat rate, analogous to the QT interval in an ECG.[6][7]
-
Conduction Velocity: The speed of electrical impulse propagation across the cardiomyocyte monolayer.
-
Arrhythmia Incidence: The percentage of MEA wells exhibiting arrhythmic events.
-
Spike Amplitude: Reflects the depolarization phase of the action potential.[1]
Drugs are applied in increasing concentrations to establish a dose-response relationship for both efficacy and potential pro-arrhythmic effects.
Comparative Efficacy Data
The following tables summarize the expected outcomes from the hypothetical study, based on the known electrophysiological properties of each drug.
Table 1: Comparative Electrophysiological Effects on hiPSC-CMs
| Parameter | This compound | Flecainide | Propafenone |
| Primary Mechanism | Predominant Na+ channel blockade (Class Ic)[8] | Potent Na+ channel blockade (Class Ic)[9][10] | Na+ channel blockade (Class Ic) with some β-blocking activity |
| Effect on FPDc | Minimal to slight prolongation[11] | Minimal effect or slight prolongation | Minimal effect or slight prolongation |
| Effect on Conduction Velocity | Marked decrease[8] | Marked decrease | Marked decrease |
| Effect on Spike Amplitude | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| Potassium Channel Blockade | Some activity, contributing to refractory period prolongation[8] | Yes (hERG channel)[9] | Yes |
| Calcium Channel Blockade | Minimal | No significant effect | Yes |
Table 2: Comparative Efficacy in Suppressing Induced Tachyarrhythmia
| Efficacy Endpoint | This compound | Flecainide | Propafenone |
| Arrhythmia Termination (%) | High | High | High |
| Effective Concentration Range | 1 - 10 µM (estimated) | 0.1 - 5 µM[9] | 0.5 - 10 µM |
| Pro-arrhythmic Risk | Moderate | Moderate to High | Moderate |
| Use-Dependency | Present | Present | Present |
Visualizing Mechanisms and Workflows
Mechanism of Action of Class Ic Antiarrhythmics
Caption: Mechanism of Class Ic antiarrhythmic drugs.
Experimental Workflow for Drug Efficacy Testing in hiPSC-CMs
Caption: Workflow for testing antiarrhythmic drugs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Simulation of cardiac arrhythmias in human induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simulation of cardiac arrhythmias in human induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological Characteristics of Human iPSC-Derived Cardiomyocytes for the Assessment of Drug-Induced Proarrhythmic Potential [ideas.repec.org]
- 7. Electrophysiological Characteristics of Human iPSC-Derived Cardiomyocytes for the Assessment of Drug-Induced Proarrhythmic Potential | PLOS One [journals.plos.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparison of electrophysiological data from human-induced pluripotent stem cell-derived cardiomyocytes to functional preclinical safety assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiarrhythmic effects of cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Cibenzoline Succinate versus Flecainide: a comparative study in atrial fibrillation models
A detailed comparative analysis of two prominent antiarrhythmic agents, cibenzoline succinate and flecainide, reveals distinct electrophysiological profiles in the management of atrial fibrillation (AF). While both drugs demonstrate efficacy in converting and suppressing AF, their underlying mechanisms, particularly their interactions with key cardiac ion channels and their effects on atrial tissue, show significant differences. This guide provides a comprehensive overview of their comparative performance based on preclinical experimental data.
Executive Summary
Cibenzoline and flecainide are both classified as Class I antiarrhythmic drugs, primarily targeting the fast sodium channels in cardiac cells. However, subtle differences in their electrophysiological signatures may have significant implications for their clinical application. In a well-established goat model of chronic atrial fibrillation, both drugs were effective in restoring sinus rhythm, although with varying degrees of success and different impacts on cardiac electrophysiology. Cibenzoline demonstrated a higher success rate for cardioversion compared to flecainide in this model. Furthermore, their effects on potassium channels, which play a crucial role in the repolarization of the cardiac action potential, also differ, contributing to their distinct antiarrhythmic profiles.
Comparative Efficacy in a Chronic Atrial Fibrillation Model
A study utilizing a goat model of chronic atrial fibrillation provides key insights into the in-vivo comparative efficacy of cibenzoline and flecainide.
| Parameter | This compound | Flecainide | Reference |
| Cardioversion Success Rate | 91% | 67% | [1] |
| Mean Time to Cardioversion | Not Reported | Not Reported | |
| Adverse Effects | 36% | 56% | [1] |
| Reinduction of AF Post-Cardioversion | 71% | 100% | [1] |
Detailed Electrophysiological Effects
The antiarrhythmic actions of cibenzoline and flecainide stem from their modulation of cardiac ion channels, which in turn alters the electrophysiological properties of atrial tissue.
Effects on Atrial Electrophysiology in a Goat AF Model
| Parameter | This compound | Flecainide | Reference |
| Atrial Fibrillation Cycle Length (AFCL) Prolongation | 103% | 53% | [1] |
| QRS Widening | 64% | 58% | [1] |
| RR Interval Prolongation | Slight | Slight | [1] |
| QT Interval Prolongation | Moderate | Moderate | [1] |
| Atrial Refractory Period (Post-Cardioversion) | 119 ± 32 ms | 66 ± 10 ms | [1] |
| Atrial Conduction Velocity (Post-Cardioversion) | 71 ± 11 cm/sec | 86 ± 12 cm/sec | [1] |
Differential Effects on Cardiac Ion Channels
While both drugs are potent sodium channel blockers, their effects on potassium channels diverge.
| Ion Channel | This compound | Flecainide | Reference |
| Fast Sodium Current (INa) | Potent inhibition | Potent inhibition | General Classification |
| Rapidly Activating Delayed Rectifier Potassium Current (IKr) | Decreased | Decreased | [2] |
| Slowly Activating Delayed Rectifier Potassium Current (IKs) | Decreased | No effect | [2] |
Mechanism of Action: A Comparative Overview
The primary mechanism of action for both cibenzoline and flecainide is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This action slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity.
Flecainide is known for its "use-dependent" sodium channel blockade, meaning its blocking effect is more pronounced at faster heart rates, a characteristic beneficial for terminating tachyarrhythmias like atrial fibrillation.[3]
Cibenzoline, in addition to its potent sodium channel blocking activity, also demonstrates an effect on both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[2] This dual-channel blockade contributes to a more pronounced prolongation of the action potential duration and refractory period, which may explain its higher efficacy in the goat AF model.
Experimental Protocols
Chronic Atrial Fibrillation Goat Model
A well-established model for studying atrial fibrillation involves the use of goats due to the anatomical and electrophysiological similarities of their atria to humans.
Animal Preparation and AF Induction:
-
Adult goats are instrumented under general anesthesia.
-
Multiple electrodes are sutured to the epicardial surface of both atria for pacing and recording.
-
After a recovery period, atrial fibrillation is induced and maintained by rapid atrial pacing for several weeks to induce electrical and structural remodeling, leading to a state of chronic, sustained atrial fibrillation.[1]
Drug Administration and Electrophysiological Studies:
-
This compound or flecainide is administered intravenously.
-
Continuous electrocardiogram (ECG) and intracardiac electrograms are recorded to monitor heart rhythm, QRS duration, RR interval, and QT interval.
-
Atrial fibrillation cycle length is measured from the atrial electrograms.
-
Following cardioversion to sinus rhythm, the atrial effective refractory period and conduction velocity are determined using programmed electrical stimulation.[1]
Ion Channel Analysis in Isolated Myocytes
The effects of cibenzoline and flecainide on specific ion currents are studied using the whole-cell patch-clamp technique on isolated cardiac myocytes (in this case, guinea-pig ventricular myocytes were used in the cited study).
Cell Isolation:
-
Hearts are excised and mounted on a Langendorff apparatus for retrograde perfusion with a collagenase-containing solution to digest the extracellular matrix.
-
The digested heart tissue is then minced and gently agitated to release individual myocytes.
Electrophysiological Recording:
-
A glass micropipette filled with a specific internal solution is sealed onto the membrane of a single myocyte.
-
The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Voltage-clamp protocols are applied to isolate and measure specific ion currents, such as the delayed rectifier potassium currents (IK), before and after the application of the test compounds (cibenzoline or flecainide).[2]
Visualizing the Mechanisms
Experimental Workflow for In-Vivo Drug Comparison
References
- 1. ahajournals.org [ahajournals.org]
- 2. Comparison of the effects of class I anti-arrhythmic drugs, cibenzoline, mexiletine and flecainide, on the delayed rectifier K+ current of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of flecainide's antiarrhythmic action in experimental atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cibenzoline Succinate and Procainamide for the Treatment of Ventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at Two Class IA Antiarrhythmic Agents
Ventricular tachycardia (VT) remains a significant challenge in clinical cardiology, necessitating effective pharmacological interventions. Among the therapeutic options, Class IA antiarrhythmic drugs, which primarily act by blocking sodium channels, have historically played a crucial role. This guide provides a detailed comparative analysis of two such agents: Cibenzoline Succinate and Procainamide. We delve into their mechanisms of action, comparative efficacy based on experimental data, and safety profiles, offering a comprehensive resource for researchers and drug development professionals.
Mechanism of Action: A Tale of Two Sodium Channel Blockers
Both this compound and Procainamide are classified as Class IA antiarrhythmic agents, exerting their primary effect by blocking the fast sodium channels (INa) in cardiomyocytes.[1] This action decreases the maximum rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction velocity within the heart.[1] By prolonging the effective refractory period, these drugs can interrupt the re-entrant circuits that are often the underlying cause of ventricular tachycardia.[2]
While both drugs share this primary mechanism, nuances in their electrophysiological effects exist. Procainamide also exhibits some potassium channel blocking activity, contributing to a prolongation of the action potential duration.[3][4] Cibenzoline, in addition to its potent sodium channel blockade, has been reported to possess some calcium channel blocking properties.[5]
Below is a diagram illustrating the generalized signaling pathway for Class IA antiarrhythmic drugs in a ventricular cardiomyocyte.
Comparative Efficacy: Insights from Head-to-Head and Independent Studies
Direct comparative studies of this compound and Procainamide are limited. However, a key study by Miura et al. (1985) provides valuable head-to-head data on their efficacy in preventing the induction of ventricular tachycardia using programmed electrical stimulation (PES).[6]
| Parameter | This compound | Procainamide | Reference |
| Prevention of VT Induction | 16 of 33 patients (48.5%) | 21 of 31 patients (67.7%) | [6] |
| Change in PR Interval | +13% | +11% | [6] |
| Change in QRS Duration | +26% | +27% | [6] |
| Change in QTc Interval | +7% | +8% | [6] |
Table 1: Comparative Efficacy in Preventing Ventricular Tachycardia Induction [6]
The data suggests that in this specific experimental setting, Procainamide was more effective than Cibenzoline in preventing the induction of ventricular tachycardia. Both drugs demonstrated similar effects on ECG intervals, consistent with their Class IA mechanism of action.
Independent studies provide further insights into the efficacy of each agent.
| Drug | Study Finding | Reference |
| This compound | In a study of 49 patients with ventricular arrhythmias, acute therapy resulted in complete suppression of ventricular tachycardia in 21 of 27 patients. | [7] |
| In another study, 14 of 18 patients (77%) with nonsustained VT had a ≥75% reduction in VT runs. | [8] | |
| Procainamide | In the PROCAMIO study comparing Procainamide to Amiodarone for stable wide QRS tachycardia, tachycardia terminated within 40 minutes in 67% of patients receiving Procainamide. | [9] |
Table 2: Efficacy of this compound and Procainamide in Independent Studies
Experimental Protocols: A Closer Look at the Methodologies
The findings presented are based on specific experimental protocols. Understanding these methodologies is crucial for interpreting the data accurately.
Programmed Electrical Stimulation (PES) for VT Induction
A common method to assess the efficacy of antiarrhythmic drugs is through programmed electrical stimulation (PES), a procedure designed to induce arrhythmias in a controlled setting.
Generalized PES Protocol:
-
Catheter Placement: Multipolar electrode catheters are positioned in the right ventricle under fluoroscopic guidance.
-
Baseline Stimulation: A series of pacing protocols are performed to determine baseline electrophysiological parameters, including refractory periods.
-
Ventricular Tachycardia Induction Protocol:
-
Pacing Drive Train: A train of 8 ventricular paced beats (S1) is delivered at a fixed cycle length.
-
Extrastimuli: One to three premature extrastimuli (S2, S3, S4) are introduced at progressively shorter coupling intervals.
-
Multiple Sites: The stimulation protocol is typically repeated at a second right ventricular site.
-
-
Drug Administration: The antiarrhythmic agent is administered intravenously at a specified dose and infusion rate.
-
Post-Drug Stimulation: The VT induction protocol is repeated to assess the drug's efficacy in preventing the initiation of sustained ventricular tachycardia.
The following diagram illustrates a generalized workflow for a programmed electrical stimulation study.
Specific Dosing Regimens in Comparative Study[6]
-
This compound: Administered intravenously, starting with an initial dose of 1.0 mg/kg, followed by 1 mg/kg increments up to a maximum of 3.0 mg/kg.
-
Procainamide: Administered intravenously at doses of 1000 mg and subsequently 1500 mg.
Safety and Adverse Effects: A Critical Consideration
While efficacy is paramount, the safety profile of an antiarrhythmic agent is a critical determinant of its clinical utility. Both this compound and Procainamide are associated with potential adverse effects.
| Adverse Effect Category | This compound | Procainamide |
| Cardiovascular | Hypotension, proarrhythmia (can induce new or worsen existing arrhythmias), conduction disturbances (e.g., bundle branch block).[6][10] | Hypotension (more common with intravenous administration), serious cardiac rhythm disturbances (e.g., ventricular asystole or fibrillation), QRS and QT interval prolongation.[11][12] |
| Gastrointestinal | Nausea, vomiting, abdominal pain, bitter taste, diarrhea.[7] | Anorexia, nausea, vomiting, abdominal pain, diarrhea. |
| Immunological | - | A lupus erythematosus-like syndrome can occur with prolonged use.[11] |
| Neurological | Dizziness, headache, blurred vision. | Dizziness, lightheadedness. |
| Other | Dry mouth, urinary retention. | Fever, chills, myalgia.[11] |
Table 3: Comparative Adverse Effect Profiles
It is important to note that the incidence and severity of adverse effects can vary depending on the patient population, dosage, and route of administration.
Conclusion
This compound and Procainamide are both effective Class IA antiarrhythmic agents for the management of ventricular tachycardia. Head-to-head data from a programmed electrical stimulation study suggests that Procainamide may be more effective in preventing VT induction.[6] However, both drugs demonstrate efficacy in suppressing ventricular arrhythmias in various clinical settings. The choice between these agents in a research or clinical context should be guided by a careful consideration of their relative efficacy, safety profiles, and the specific characteristics of the patient or experimental model. Further large-scale, randomized controlled trials directly comparing these two agents would be beneficial to more definitively establish their comparative therapeutic value.
References
- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparison of the effect of class IA antiarrhythmic drugs on transmembrane potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiologic effects, antiarrhythmic activity and pharmacokinetics of cibenzoline studied with programmed stimulation of the heart in patients with supraventricular reentrant tachycardias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic effects of cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of oral cibenzoline for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic efficacy and hemodynamic effects of cibenzoline in patients with nonsustained ventricular tachycardia and left ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Anti-arrhythmia and pro-arrhythmia effects of oral cibenzoline therapy in sustained ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [soar.suny.edu]
- 12. mdpi.com [mdpi.com]
Validating the Sodium Channel Blocking Activity of Cibenzoline Succinate Against Known Standards: A Comparative Guide
For Immediate Release
This guide provides a detailed comparison of the sodium channel blocking activity of Cibenzoline Succinate with established standard agents. Intended for researchers, scientists, and drug development professionals, this document outlines the quantitative performance of this compound, supported by detailed experimental methodologies and visual representations of key pathways and workflows.
This compound is classified as a Class Ia antiarrhythmic agent, primarily utilized for the management of cardiac arrhythmias such as atrial fibrillation and ventricular tachycardia.[1] Its therapeutic effect is chiefly derived from its ability to block voltage-gated sodium channels in cardiac cells.[2] This action decreases the rate of depolarization of the cardiac action potential, thereby stabilizing the cardiac membrane and suppressing abnormal electrical activity.[1][2] This guide serves to validate and contextualize the sodium channel blocking efficacy of this compound against well-known standards in the field.
Comparative Analysis of Sodium Channel Blockers
The following table summarizes the key characteristics and comparative efficacy of this compound against standard sodium channel blockers such as Quinidine, Flecainide, and Lidocaine.
| Compound | Vaughan-Williams Classification | Binding Kinetics | Clinical Efficacy Comparison | Key Characteristics |
| This compound | Class Ia | Intermediate unbinding kinetics | Comparable efficacy to Quinidine and Flecainide for ventricular and atrial arrhythmias.[3][4][5][6] | Exhibits slow onset and offset kinetics of use-dependent block.[7] Also shows some potassium and calcium channel blocking activity.[2][8] |
| Quinidine | Class Ia | Intermediate unbinding kinetics | Considered a standard for comparison. | Also blocks potassium channels, leading to a prolongation of the action potential duration.[9][10] |
| Flecainide | Class Ic | Slow unbinding kinetics | Effective for a range of supraventricular and ventricular arrhythmias.[9][11] | Potent sodium channel blocker with little to no effect on ventricular action potential duration.[9] |
| Lidocaine | Class Ib | Rapid unbinding kinetics | Particularly effective in ischemic tissue.[10] | Weakly blocks sodium channels and slightly decreases the action potential duration.[9][10] |
Experimental Protocols
The validation of sodium channel blocking activity is predominantly conducted using the patch-clamp electrophysiology technique. This method is the gold standard for studying ion channel function, allowing for precise measurements of ionic currents in individual cells.[12][13]
Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade
-
Cell Preparation: Experiments are typically performed on isolated cardiomyocytes or cell lines (e.g., HEK293) stably expressing the specific sodium channel subtype of interest (e.g., NaV1.5, the primary cardiac sodium channel).[11][14]
-
Recording Configuration: The whole-cell patch-clamp configuration is established by forming a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane.[15] Mild suction is then applied to rupture the membrane patch, allowing for electrical access to the entire cell.[15]
-
Solutions: The intracellular solution (in the pipette) and the extracellular solution (bathing the cell) are formulated to isolate the sodium current (INa). This often involves blocking other ion channels (e.g., potassium and calcium channels) with specific inhibitors. A typical extracellular solution may contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 Glucose, with the pH adjusted to 7.4.[14] The intracellular solution might contain (in mM): 10 NaCl, 50 CsCl, 60 CsF, 20 EGTA, and 10 HEPES, with the pH adjusted to 7.2.[14]
-
Voltage-Clamp Protocol: A voltage-clamp amplifier is used to control the cell's membrane potential and measure the resulting ionic currents. To assess the effect of a compound on the sodium channels, a specific voltage protocol is applied:
-
The cell is held at a negative holding potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.
-
A depolarizing test pulse (e.g., to 0 mV for 10-20 ms) is applied to activate the sodium channels and elicit an inward sodium current.[16]
-
To evaluate use-dependence, a train of depolarizing pulses at a specific frequency (e.g., 1-10 Hz) is applied.[7] This mimics a physiological heart rate and assesses how the block accumulates with repeated channel activation.
-
-
Data Acquisition and Analysis: The peak inward sodium current is measured before and after the application of various concentrations of the test compound (e.g., this compound). The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the half-maximal inhibitory concentration (IC50).
Visualizing Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the mechanism of sodium channel blockade and the experimental workflow.
Caption: Mechanism of state-dependent sodium channel blockade by Cibenzoline.
Caption: Workflow for patch-clamp validation of sodium channel blockers.
Discussion
The data from comparative clinical studies indicate that this compound is an effective antiarrhythmic agent with a potency comparable to that of Quinidine and Flecainide for controlling both ventricular and atrial arrhythmias.[3][5] Electrophysiological studies have further characterized its mechanism, revealing that Cibenzoline demonstrates a use-dependent block of sodium channels.[7] This means its blocking effect is more pronounced at higher heart rates, a desirable feature for an antiarrhythmic drug.[7] The slow onset and offset kinetics of the block are characteristic of its Class Ia classification.[7]
While primarily a sodium channel blocker, Cibenzoline also exhibits some blocking effects on potassium and calcium channels, which can contribute to its overall antiarrhythmic profile.[2][8] In comparative trials, Cibenzoline has shown a safety profile that is often superior to or comparable with older agents like Quinidine, with a different spectrum of side effects.[3][4]
Conclusion
This compound is a potent sodium channel blocker, a fact validated through extensive electrophysiological and clinical research. Its efficacy is comparable to that of established Class I antiarrhythmic drugs like Quinidine and Flecainide. The detailed experimental protocols, primarily centered around patch-clamp electrophysiology, provide a robust framework for quantifying its inhibitory effects on sodium currents. The characteristic use-dependent and state-dependent nature of its blockade confirms its mechanism of action and supports its clinical application in the management of cardiac arrhythmias.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Comparative efficacy and safety of oral cibenzoline and quinidine in ventricular arrhythmias: a randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crossover comparison of cibenzoline and quinidine in ambulatory patients with chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cibenzoline versus flecainide in the prevention of paroxysmal atrial arrhythmias: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Comparative study of cibenzoline and flecainide by oral route for preventing recurrence of paroxysmal atrial tachyarrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Appearances of Premature Atrial and Ventricular Contractions After Switching From Brand Name to Generic Cibenzoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atrial-Selective Sodium Channel Blockers: Do They Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Patch clamp - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 16. Frontiers | Measurement of state-dependent action of sodium channel inhibitors [frontiersin.org]
A Comparative Analysis of Side-Effect Profiles: Cibenzoline Succinate Versus Other Class I Antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profiles of Cibenzoline Succinate and other Class I antiarrhythmic drugs. The information is compiled from a comprehensive review of clinical trial data and pharmacological studies to support research and development in cardiovascular therapeutics.
Overview of Class I Antiarrhythmic Drugs
Class I antiarrhythmic agents are sodium channel blockers, which are categorized into three subclasses based on their effect on the cardiac action potential duration and the kinetics of sodium channel blockade.
-
Class IA: (e.g., Quinidine, Procainamide, Disopyramide) moderately block sodium channels and prolong repolarization.
-
Class IB: (e.g., Lidocaine, Mexiletine) are weak sodium channel blockers and shorten repolarization.
-
Class IC: (e.g., Flecainide, Propafenone) are potent sodium channel blockers with minimal effect on repolarization.
This compound is classified as a Class IA antiarrhythmic drug, although it exhibits some properties of other classes[1].
Comparative Side-Effect Profiles
The following tables summarize the incidence of common and serious adverse effects associated with this compound and other selected Class I antiarrhythmic drugs. Data is derived from various clinical trials and review articles. Direct comparison between drugs should be made with caution, as the studies from which the data are drawn may have different designs, patient populations, and durations.
Table 1: Comparison of Common Non-Cardiac Side Effects (%)
| Side Effect | This compound | Quinidine | Procainamide | Disopyramide | Flecainide | Propafenone |
| Gastrointestinal | ||||||
| Nausea/Vomiting | Present[2] | Up to 30%[2] | Present[2] | Present[2] | Present[2] | 11%[2] |
| Diarrhea | Present[3] | Up to 30%[2] | Present[2] | Present[2] | Present[2] | Present[2] |
| Constipation | Present[3] | - | - | Present[2] | Present[2] | 8%[2] |
| Anorexia | - | Present[2] | Present[2] | - | - | 2%[2] |
| Abdominal Pain | Present[2] | Present[2] | Present[2] | - | Present[2] | Present[2] |
| Neurological | ||||||
| Dizziness | Present[2] | Present[2] | Present[2] | Present[2] | 9%[2] | 9%[2] |
| Headache | Present[3] | Present[2] | Present[2] | Present[2] | 6%[2] | 6%[2] |
| Fatigue/Weakness | Present[2] | Present[2] | Present[2] | Present[2] | 6%[2] | 6%[2] |
| Blurred Vision | - | Present[2] | - | Present[2] | 3%[2] | 3%[2] |
| Tremor | - | Present[2] | - | - | 2%[2] | 2%[2] |
| Other | ||||||
| Dry Mouth | - | - | - | Present[2] | - | - |
| Unusual Taste | - | - | - | - | - | 14%[2] |
Data compiled from multiple sources.[2][3] A dash (-) indicates that the side effect was not prominently reported in the reviewed literature for that drug.
Table 2: Comparison of Serious Cardiac Side Effects (%)
| Side Effect | This compound | Quinidine | Procainamide | Disopyramide | Flecainide | Propafenone |
| Proarrhythmia | ||||||
| Ventricular Tachycardia/Fibrillation | Present[2] | Present[2] | Present[2] | Present[2] | Present[2] | 2% (Wide complex tachycardia)[2] |
| Torsades de Pointes | Rare | Present[4] | Less common than Quinidine[4] | Present[4] | Rare | - |
| Conduction Abnormalities | ||||||
| AV Block | Present[3] | Present[4] | Present[4] | Present[4] | Present[2] | Up to 5% (First-degree)[2] |
| QRS Prolongation | Present[4] | Present[4] | Present[4] | Present[4] | Present[2] | >25% from baseline indicates risk[2] |
| QT Prolongation | Present[4] | Present[4] | Present[4] | Present[4] | Present[2] | - |
| Myocardial Depression | ||||||
| Congestive Heart Failure | Present[2] | - | Can occur at toxic concentrations[4] | Present[4] | 2%[2] | 2%[2] |
| Hypotension | Present[2] | Present[4] | More common with IV administration[4] | Present[4] | - | - |
Data compiled from multiple sources.[2][3][4] A dash (-) indicates that the side effect was not prominently reported in the reviewed literature for that drug.
Experimental Protocols
The assessment of side effects for antiarrhythmic drugs in clinical trials typically involves a multi-faceted approach to ensure patient safety and gather comprehensive data. Below is a generalized experimental protocol for a comparative clinical trial.
Objective: To compare the safety and tolerability of Drug A (e.g., this compound) versus Drug B (e.g., another Class I antiarrhythmic).
Study Design: A randomized, double-blind, parallel-group or crossover study.
Participant Selection:
-
Inclusion Criteria: Patients with a documented history of the target arrhythmia (e.g., ventricular premature complexes, atrial fibrillation). Age range typically 18-75 years.
-
Exclusion Criteria: Significant structural heart disease (e.g., recent myocardial infarction, severe heart failure), severe renal or hepatic impairment, electrolyte abnormalities, and use of other antiarrhythmic drugs.
Methodology:
-
Baseline Assessment: A thorough medical history, physical examination, 12-lead electrocardiogram (ECG), 24-48 hour Holter monitoring, echocardiogram, and baseline laboratory tests (complete blood count, electrolytes, renal and liver function tests).
-
Randomization and Blinding: Participants are randomly assigned to receive either Drug A or Drug B. Both patients and investigators are blinded to the treatment allocation.
-
Dosing Regimen: A predefined, often escalating, dosing schedule is followed. For example, starting with a low dose and titrating upwards based on efficacy and tolerability.
-
Data Collection and Monitoring:
-
Adverse Event Reporting: All adverse events, whether solicited or spontaneously reported by the patient, are recorded at each study visit. The severity, duration, and relationship to the study drug are assessed by the investigator.
-
ECG Monitoring: 12-lead ECGs are performed at regular intervals to monitor for changes in PR, QRS, and QT intervals.
-
Holter Monitoring: Repeated at specific time points to assess for proarrhythmic events, such as an increase in arrhythmia frequency or the emergence of new, more severe arrhythmias.
-
Laboratory Tests: Repeated periodically to monitor for any drug-induced organ toxicity.
-
Vital Signs: Blood pressure and heart rate are monitored at each visit.
-
-
Endpoint Assessment: The primary safety endpoints often include the incidence of serious adverse events, discontinuation due to adverse events, and significant ECG changes.
Visualizations
Signaling Pathway of Class I Antiarrhythmics
The primary mechanism of action for all Class I antiarrhythmic drugs is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This action reduces the influx of sodium during phase 0 of the cardiac action potential, thereby slowing the rate of depolarization and conduction velocity. The subclasses differ in their affinity for the sodium channel states and their dissociation kinetics.
Caption: Mechanism of Class I Antiarrhythmics on the Cardiac Action Potential.
Experimental Workflow for Side-Effect Assessment
The following diagram illustrates a typical workflow for assessing the side-effect profile of a new antiarrhythmic drug in a clinical trial setting.
Caption: Clinical Trial Workflow for Antiarrhythmic Drug Side-Effect Evaluation.
References
- 1. Cibenzoline. A review of its pharmacological properties and therapeutic potential in arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
Independent Scrutiny of Cibenzoline Succinate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published mechanism of action for Cibenzoline Succinate with findings from independent research. The product's performance is evaluated against other Class I antiarrhythmic alternatives, supported by experimental data.
Published Mechanism of Action of this compound
This compound is classified as a Class Ia antiarrhythmic agent. Its primary therapeutic effect is attributed to the blockade of fast sodium channels (INa) in cardiac myocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity and decreasing the excitability of cardiac tissue. By prolonging the refractory period, it helps to suppress arrhythmias. Additionally, Cibenzoline is reported to have mild anticholinergic properties and some calcium channel-blocking activity, though the latter is less pronounced than its effect on sodium channels.
Independent Verification of Electrophysiological Effects
Independent studies have largely corroborated the primary mechanism of this compound as a potent sodium channel blocker. However, these investigations also highlight a more complex pharmacological profile, with significant effects on other ion channels that contribute to its antiarrhythmic and potentially proarrhythmic properties.
Patch-clamp studies on guinea-pig ventricular cells have confirmed that Cibenzoline decreases the sodium current (INa) in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 7.8 μM. These studies also revealed that Cibenzoline blocks the L-type calcium current (ICa), the delayed rectifier potassium current (IK), and the inward rectifier potassium current (IK1) with IC50 values of 14.4 μM, 23.0 μM, and 33.7 μM, respectively. This multi-channel blocking effect suggests a broader mechanism of action than initially published.
Clinical electrophysiology studies in patients with ventricular tachycardia have demonstrated that oral Cibenzoline therapy significantly prolongs the PR interval, QRS duration, and QTc interval, consistent with its sodium channel blocking activity. Specifically, one study reported a prolongation of the mean PR interval from 179 ms to 201 ms, the mean QRS duration from 107 ms to 130 ms, and the mean QTc interval from 422 ms to 460 ms. Furthermore, the HV interval and the right ventricular effective refractory period were also significantly increased.
Another study utilizing voltage-clamp techniques in rabbit sinoatrial node cells found that Cibenzoline depresses the slow inward current, the time-dependent potassium outward current, and the hyperpolarization-activated current, suggesting a direct depressant effect on the sinoatrial node's electrical activity.
Quantitative Electrophysiological Effects of this compound
| Parameter | Organism/Cell Type | Experimental Method | Concentration/Dose | Observed Effect | Reference |
| Sodium Current (INa) | Guinea-pig ventricular cells | Patch-clamp | 5, 10, 30 μM | Concentration-dependent decrease (IC50 = 7.8 μM) | |
| L-type Calcium Current (ICa) | Guinea-pig ventricular cells | Patch-clamp | 5, 10, 30 μM | Concentration-dependent decrease (IC50 = 14.4 μM) | |
| Delayed Rectifier K+ Current (IK) | Guinea-pig ventricular cells | Patch-clamp | 5, 10, 30 μM | Concentration-dependent decrease (IC50 = 23.0 μM) | |
| Inward Rectifier K+ Current (IK1) | Guinea-pig ventricular cells | Patch-clamp | 5, 10, 30 μM | Concentration-dependent decrease (IC50 = 33.7 μM) | |
| Action Potential Duration (APD) | Guinea-pig ventricular cells | Patch-clamp | 5, 10, 30 μM | Significant shortening at 30% and 90% repolarization | |
| PR Interval | Human | In vivo electrophysiology | 2.4 to 5.8 mg/kg/day (oral) | Prolongation from 179 ± 29 ms to 201 ± 36 ms | |
| QRS Duration | Human | In vivo electrophysiology | 2.4 to 5.8 mg/kg/day (oral) | Widening from 107 ± 21 ms to 130 ± 25 ms | |
| QTc Interval | Human | In vivo electrophysiology | 2.4 to 5.8 mg/kg/day (oral) | Prolongation from 422 ± 25 ms to 460 ± 42 ms | |
| HV Interval | Human | In vivo electrophysiology | 2.4 to 5.8 mg/kg/day (oral) | Increase from 50 ± 17 ms to 65 ± 20 ms | |
| Right Ventricular ERP | Human | In vivo electrophysiology | 2.4 to 5.8 mg/kg/day (oral) | Increase from 245 ± 24 ms to 266 ± 27 ms |
Comparison with Alternative Class I Antiarrhythmic Drugs
Cibenzoline's electrophysiological profile distinguishes it from other Class I antiarrhythmic agents. The following table compares the primary mechanisms and electrophysiological effects of Cibenzoline with other commonly used Class I drugs.
| Drug | Subclass | Primary Mechanism of Action | Effect on Action Potential Duration (APD) | Effect on QRS Duration |
| This compound | Ia | Blocks fast Na+ channels; also blocks K+ and Ca2+ channels | Shortens | Prolongs |
| Quinidine | Ia | Blocks fast Na+ channels and multiple K+ channels | Prolongs | Prolongs |
| Lidocaine | Ib | Blocks fast Na+ channels (rapid kinetics) | Shortens | Minimal effect |
| Flecainide | Ic | Potent blocker of fast Na+ channels (slow kinetics) | Minimal effect | Markedly prolongs |
Comparative clinical trials have shown that Cibenzoline has comparable efficacy to flecainide and quinidine in preventing recurrences of atrial tachyarrhythmias. One study found that for preventing paroxysmal atrial arrhythmias, the efficacy of cibenzoline and flecainide was similar, with 62.5% and 71.4% of patients, respectively, remaining free of recurrence over a 6-month period. Another study comparing cibenzoline to quinidine for ventricular arrhythmias concluded that both drugs were equally effective, but cibenzoline had a better safety profile and was better tolerated by patients.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of Cibenzoline on specific ion channel currents in isolated cardiac myocytes.
Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.
-
Pipette Preparation: Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with an internal solution containing (in mM): 120 K-gluconate, 20 KCl, 5 NaCl, 10 HEPES, 5 Mg-ATP, and 0.1 GTP, with the pH adjusted to 7.2 with KOH.
-
External Solution: The cells are superfused with an external solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Recording: The whole-cell configuration of the patch-clamp technique is established. Membrane currents are recorded using a patch-clamp amplifier.
-
Voltage Protocols: To elicit specific ion currents, a series of voltage-clamp protocols are applied. For example, to record INa, the cell is held at a holding potential of -80 mV and then depolarized to various test potentials.
-
Drug Application: this compound is applied at varying concentrations to the external solution to determine its effect on the recorded currents.
In Vivo Electrophysiology Study with Programmed Electrical Stimulation
Objective: To assess the effects of Cibenzoline on cardiac conduction and refractoriness in a living organism.
Methodology:
-
Animal Model: The study is conducted on anesthetized rats.
-
Catheter Placement: Multipolar electrode catheters are inserted via the jugular vein and positioned in the right atrium and right ventricle under fluoroscopic guidance.
-
Baseline Measurements: Baseline electrophysiological parameters are recorded, including sinus cycle length, PR interval, QRS duration, QT interval, and effective refractory periods (ERP) of the atrium and ventricle.
-
Programmed Electrical Stimulation (PES): PES is performed to assess the inducibility of arrhythmias. This involves delivering a train of eight stimuli (S1) at a fixed cycle length, followed by one or more premature extrastimuli (S2, S3). The coupling interval of the extrastimuli is progressively shortened until the tissue is refractory.
-
Drug Administration: this compound is administered intravenously.
-
Post-Drug Measurements: Electrophysiological parameters and PES are repeated after drug administration to evaluate its effects.
Visualizations
Caption: Published Mechanism of Action of this compound.
Caption: Experimental Workflow for Verification of Cibenzoline's Mechanism.
Safety Operating Guide
Proper Disposal of Cibenzoline Succinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Cibenzoline Succinate, ensuring compliance with regulatory standards and minimizing environmental impact.
This compound, a class Ia antiarrhythmic agent, requires careful handling and disposal due to its pharmacological activity and potential environmental hazards. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to contamination of water systems and pose risks to aquatic life.[1][2] Adherence to established protocols is paramount for the safety of laboratory personnel and the surrounding community.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on handling, storage, personal protective equipment (PPE), and emergency procedures.[1]
Key Handling Reminders:
-
Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Avoid generating dust when handling the solid form of the compound.
-
Work in a well-ventilated area, preferably a fume hood.
-
In case of a spill, follow the cleanup procedures outlined in the SDS, which typically involve mechanical uptake to avoid dust generation and placing the material in a suitable container for disposal.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be conducted in accordance with all applicable federal, state, and local regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]
Step 1: Waste Classification
The first step is to determine if the this compound waste is classified as hazardous. While this compound is not specifically listed as a P- or U-series hazardous waste by the EPA, it may be considered hazardous based on its characteristics (e.g., toxicity). A formal hazardous waste determination should be conducted by the institution's Environmental Health and Safety (EHS) department.
Step 2: Segregation of Waste
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure correct disposal.
-
Pure this compound: Unused, expired, or off-spec this compound should be collected in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: Items such as gloves, weighing paper, and empty stock bottles that are contaminated with this compound should also be collected in a designated solid hazardous waste container.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix incompatible waste streams.
Step 3: Waste Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The accumulation start date
-
The primary hazard(s) (e.g., "Toxic")
Step 4: Storage of Waste
Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the operator of the process generating the waste.
-
Secure, with containers kept closed except when adding waste.
-
In secondary containment to prevent spills.
Step 5: Arranging for Disposal
Once the waste container is full or has reached its accumulation time limit (as per institutional policy), contact your institution's EHS department to arrange for a waste pickup. The EHS department will then manage the transportation and final disposal of the hazardous waste, which typically involves incineration at a licensed facility.[3]
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| EPA Regulation | Resource Conservation and Recovery Act (RCRA) | [3] |
| Hazard Communication | Governed by OSHA Hazard Communication Standard | [1] |
| Disposal Method | Incineration at an approved waste disposal plant | [1][3] |
| Sewer Disposal | Not recommended; do not flush into surface water or sanitary sewer system | [1][2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and clarification on disposal policies.
References
Personal protective equipment for handling Cibenzoline Succinate
Essential Safety and Handling Guide for Cibenzoline Succinate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Safety Summary
This compound is classified as hazardous and requires careful handling.[1][2] It is harmful if swallowed.[2] Adherence to the safety protocols outlined below is essential.
| Safety and Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3][4] |
| Signal Word | Warning | [3][4] |
| Hazard Statement | H302: Harmful if swallowed | [2][3][4] |
| Primary Hazards | Irritant | [2] |
| Storage Temperature | 2-8°C | [3][4] |
| Storage Conditions | Keep container tightly closed in a dry, well-ventilated, and desiccated place.[1][3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Specific Requirements | Rationale & Source |
| Hand Protection | Wear protective gloves (powder-free nitrile or neoprene gloves are preferred).[1][3][4][5] | To prevent skin contact. |
| Eye/Face Protection | Use tight-sealing safety goggles.[1] A face shield should be worn in situations with a risk of splashing.[1][6] | To protect eyes and face from dust particles and splashes. |
| Body Protection | Wear a disposable, long-sleeved gown made of a resistant material like polyethylene-coated polypropylene.[1][5][6] Standard cloth lab coats are not sufficient.[5] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required if exposure limits may be exceeded or if dust is generated.[1][3][4] For high airborne concentrations, a positive-pressure supplied-air respirator may be necessary.[1] | To prevent inhalation of the solid powder form. |
Operational and Handling Protocols
Follow these step-by-step procedures to ensure the safe handling of this compound throughout the experimental workflow.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Store the container in a designated, clearly labeled area at 2-8°C.[3][4] The storage location must be a dry and well-ventilated place, away from strong oxidizing agents.[1] Keep the container tightly closed.[1]
Preparation and Handling
-
Work Area: All handling of this compound powder should be conducted in a designated area with local exhaust ventilation, such as a chemical fume hood.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Weighing: To minimize dust creation, cover the powder spill with a plastic sheet or tarp during weighing or transfer.[1]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Accidental Release or Spill
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] For powder spills, cover with a plastic sheet to minimize spreading.[1]
-
Clean-up:
-
Wear full PPE, including respiratory protection.[1]
-
Mechanically take up the spilled material using tools that avoid creating dust (e.g., a dampened cloth or absorbent material for small spills, or careful sweeping for larger ones).[1]
-
Place the collected material into an appropriate, properly labeled container for disposal.[1]
-
Clean the contaminated surface thoroughly.[1] Flush traces with water after the initial clean-up.[1]
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses after the initial flushing.[1] Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1] If skin irritation occurs, consult a physician.[1]
-
Ingestion: Rinse the mouth with water and drink plenty of water.[1] Call a physician if symptoms persist.[1]
-
Inhalation: Move the person to fresh air. If symptoms persist, call a physician.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Preferred Method: The best option for disposal is a community-based drug "take-back" program.[7] Check with your institution's environmental health and safety office for available programs or registered reverse distributors.[8]
-
Alternative Method (if no take-back program is available):
-
Do not flush down the toilet or sink unless specifically instructed.[7][9]
-
Remove the this compound from its original container.[9][10]
-
Mix the compound with an unappealing substance such as used coffee grounds or kitty litter.[7][9][10] This makes the drug less appealing to children and pets.[7]
-
Place the mixture into a sealable bag or container to prevent leakage.[7][9][10]
-
Dispose of the sealed container in the household trash.[7]
-
For the empty original container, scratch out all identifying information on the label before recycling or discarding it.[7][9]
-
-
Contaminated Materials: Dispose of contaminated PPE (gloves, gowns, etc.) and cleaning materials as hazardous waste according to your institution's guidelines.
Workflow and Safety Logic
The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C22H24N2O4 | CID 57952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound ≥98 (HPLC), solid Cibenol [sigmaaldrich.com]
- 4. This compound ≥98 (HPLC), solid Cibenol [sigmaaldrich.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. fda.gov [fda.gov]
- 8. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. dea.gov [dea.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
